Almonertinib hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N7O2.ClH/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26;/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXBWKDZKQGJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Almonertinib Hydrochloride: A Deep Dive into its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Almonertinib (B607974) (HS-10296), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the management of non-small cell lung cancer (NSCLC). Its clinical efficacy is intrinsically linked to its specific and potent inhibition of sensitizing and resistance mutations in the EGFR gene, while sparing the wild-type form of the receptor. This in-depth technical guide provides a comprehensive overview of the target selectivity profile of Almonertinib hydrochloride. It consolidates quantitative data from biochemical and cellular assays, details the experimental methodologies for key evaluative experiments, and visualizes the critical signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of targeted cancer therapies.
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, most notably non-small cell lung cancer (NSCLC).[1] First and second-generation EGFR TKIs have shown clinical benefit, but their efficacy is often limited by the emergence of resistance mutations, particularly the T790M "gatekeeper" mutation.
Almonertinib is an orally available, irreversible, third-generation EGFR TKI designed to overcome this challenge.[2][3] It selectively targets EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, with significantly less activity against wild-type (WT) EGFR.[2] This high degree of selectivity is crucial for minimizing off-target effects and improving the therapeutic index. This guide will explore the molecular basis of Almonertinib's selectivity, present its inhibitory activity in a quantitative manner, and provide detailed insights into the experimental approaches used for its characterization.
Mechanism of Action
Almonertinib's mechanism of action is centered on its covalent and irreversible binding to the cysteine-797 residue located in the ATP-binding pocket of the EGFR kinase domain. This covalent bond formation is a hallmark of third-generation EGFR TKIs and ensures a sustained and potent inhibition of the receptor's kinase activity. By blocking ATP binding, Almonertinib effectively inhibits EGFR autophosphorylation and the subsequent activation of downstream signaling pathways critical for tumor cell survival and proliferation, namely the PI3K/AKT and MAPK pathways.[3]
The selectivity of Almonertinib for mutant EGFR over WT-EGFR is attributed to its unique chemical structure, which allows it to fit more favorably into the altered ATP-binding pocket of the mutant receptor. This structural advantage leads to a significantly higher binding affinity and inhibitory potency against the mutant forms of EGFR.
Target Selectivity Profile: Quantitative Data
The selectivity of Almonertinib has been quantified through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Almonertinib against different EGFR variants and its effect on other relevant cellular components.
Table 1: Biochemical Inhibitory Activity of Almonertinib against EGFR Kinases
| Target Kinase | IC50 (nM) |
| EGFR (T790M) | 0.37[2] |
| EGFR (T790M/L858R) | 0.29[2] |
| EGFR (T790M/Del19) | 0.21[2] |
| EGFR (Wild-Type) | 3.39[2] |
This data demonstrates Almonertinib's potent inhibition of EGFR T790M-containing mutants, with approximately 9- to 16-fold greater selectivity for these mutants over wild-type EGFR in biochemical assays.
Table 2: Cellular Inhibitory Activity of Almonertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (µM) - 24h | IC50 (µM) - 48h |
| H1975 | L858R, T790M | 4.803[4] | 2.094[4] |
| PC-9 | Exon 19 deletion | 5.422[4] | 1.302[4] |
Cell-based assays confirm the potent anti-proliferative activity of Almonertinib in NSCLC cell lines harboring EGFR sensitizing and resistance mutations.
Table 3: Almonertinib and ABC Transporter Interaction
| Transporter | Effect of Almonertinib |
| ABCB1 (P-gp) | Substrate; Almonertinib can reverse ABCB1-mediated multidrug resistance.[5][6] |
| BCRP (ABCG2) | Substrate.[7] |
Almonertinib's interaction with ABC transporters is a critical aspect of its pharmacological profile, influencing its distribution and potential to overcome certain drug resistance mechanisms.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the target selectivity profile of Almonertinib.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This assay determines the direct inhibitory effect of Almonertinib on the enzymatic activity of purified EGFR kinase domains.
Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a peptide substrate by the EGFR kinase. The amount of phosphorylated substrate is then quantified, and the inhibition by Almonertinib is determined. A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human EGFR kinase domains (WT and mutants)
-
Biotinylated peptide substrate
-
ATP
-
This compound
-
Assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA)
-
TR-FRET detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of Almonertinib in DMSO and then dilute further in assay buffer.
-
Enzyme and Substrate Preparation: Prepare a solution of the EGFR kinase and the biotinylated peptide substrate in assay buffer.
-
Reaction Initiation: In a 384-well plate, add the Almonertinib solution, followed by the enzyme/substrate mixture. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection solution containing the TR-FRET reagents.
-
Data Acquisition: After another incubation period (e.g., 60 minutes), read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot the percentage of inhibition against the logarithm of the Almonertinib concentration and determine the IC50 value using a non-linear regression model.
Cell Proliferation Assay (CCK-8 Assay)
This assay measures the effect of Almonertinib on the proliferation and viability of cancer cell lines.
Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
NSCLC cell lines (e.g., H1975, PC-9)
-
Cell culture medium and supplements
-
This compound
-
CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the NSCLC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Almonertinib for different time points (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
CCK-8 Addition: Add CCK-8 reagent to each well and incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the Almonertinib concentration and determine the IC50 value.[4]
Western Blot Analysis of EGFR Phosphorylation
This assay assesses the ability of Almonertinib to inhibit the autophosphorylation of EGFR in a cellular context.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by size using gel electrophoresis. By using antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, the inhibitory effect of Almonertinib on EGFR activation can be quantified.
Materials:
-
NSCLC cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture NSCLC cells and treat them with various concentrations of Almonertinib for a specified time. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against p-EGFR.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total EGFR and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR signal and then to the loading control.
Signaling Pathways
Almonertinib exerts its anti-tumor effects by inhibiting the downstream signaling pathways mediated by EGFR. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Conclusion
This compound exhibits a highly selective and potent inhibitory profile against EGFR-sensitizing and T790M resistance mutations, while demonstrating significantly lower activity against wild-type EGFR. This selectivity, driven by its unique covalent binding mechanism, translates into a favorable therapeutic window and a manageable safety profile in the clinical setting. The quantitative data and detailed experimental methodologies presented in this guide provide a comprehensive understanding of Almonertinib's target selectivity, offering a valuable resource for ongoing research and development in the field of targeted cancer therapy. A complete understanding of its off-target profile through comprehensive kinome scanning will be crucial for predicting potential resistance mechanisms and guiding future combination therapy strategies.
References
- 1. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Almonertinib Mesilate? [synapse.patsnap.com]
- 4. Effect of almonertinib on the proliferation, invasion, and migration in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The third-generation EGFR inhibitor almonertinib (HS-10296) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The third-generation EGFR inhibitor almonertinib (HS-10296) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]
Almonertinib's In Vitro Efficacy Against EGFR T790M: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Almonertinib (also known as HS-10296), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against the EGFR T790M resistance mutation. Almonertinib is a critical therapeutic agent for non-small cell lung cancer (NSCLC) patients who have developed resistance to first- and second-generation EGFR TKIs, primarily through the acquisition of the T790M mutation.[1][2] This document details the quantitative inhibitory activity of Almonertinib, outlines key experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
Quantitative Inhibitory Activity
Almonertinib demonstrates high potency and selectivity for EGFR isoforms harboring the T790M mutation, while exhibiting significantly less activity against wild-type (WT) EGFR. This selectivity profile is crucial for minimizing off-target effects and associated toxicities.[3] The in vitro inhibitory activity is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity.
| Target Enzyme/Cell Line | EGFR Mutation Status | Almonertinib IC50 (nM) |
| Enzyme | T790M | 0.37 |
| Enzyme | T790M/L858R | 0.29 |
| Enzyme | T790M/Del19 | 0.21 |
| Enzyme | Wild-Type (WT) | 3.39 |
| NCI-H1975 Cell Line | L858R/T790M | Potent Inhibition (low nM range) |
Data compiled from multiple preclinical studies.[3][4][5]
The data clearly indicates that Almonertinib is a potent inhibitor of EGFR with the T790M resistance mutation, including in combination with other common sensitizing mutations like L858R and Del19.[4][5] Its significantly higher IC50 value against wild-type EGFR underscores its selectivity.[3][4][5]
Mechanism of Action and Signaling Pathway
Almonertinib is an irreversible inhibitor that covalently binds to the cysteine-797 residue within the ATP-binding pocket of the EGFR kinase domain.[3][5][6] This irreversible binding effectively blocks the autophosphorylation of the EGFR and subsequently inhibits downstream signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[1] By shutting down these signaling cascades, Almonertinib induces apoptosis (programmed cell death) in cancer cells harboring the T790M mutation.[1]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the activity of Almonertinib against the EGFR T790M mutation.
EGFR T790M Kinase Activity Assay
This assay quantifies the direct inhibitory effect of Almonertinib on the enzymatic activity of the purified EGFR T790M kinase. A common method is the ADP-Glo™ Kinase Assay.[7]
Objective: To determine the IC50 value of Almonertinib against recombinant EGFR T790M kinase.
Materials:
-
Recombinant human EGFR T790M enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM MnCl₂, 50µM DTT)[7]
-
ATP solution
-
Substrate (e.g., a poly(Glu, Tyr) peptide)
-
Almonertinib (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well white microplates
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the EGFR T790M enzyme, and the substrate.
-
Inhibitor Addition: Add serial dilutions of Almonertinib to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[7]
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP and then into a luminescent signal. Incubate for 30 minutes at room temperature.[7]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each Almonertinib concentration relative to the vehicle control. Plot the inhibition percentage against the logarithm of the Almonertinib concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This assay measures the effect of Almonertinib on the growth and viability of cancer cell lines that endogenously express the EGFR T790M mutation, such as the NCI-H1975 cell line.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of Almonertinib in EGFR T790M-positive cancer cells.
Materials:
-
NCI-H1975 cell line (EGFR L858R/T790M)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Almonertinib (serially diluted)
-
Cell viability reagent (e.g., AlamarBlue™, CCK-8, or MTT)
-
96-well clear-bottom cell culture plates
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Seeding: Seed NCI-H1975 cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of Almonertinib. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[8]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 10 µL of AlamarBlue™ and incubate for 4-6 hours).[8]
-
Data Acquisition: Measure the absorbance or fluorescence of each well using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each Almonertinib concentration relative to the vehicle control. Plot the inhibition percentage against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the GI50 value.
Logical Relationship of EGFR TKI Generations
Almonertinib's development and clinical utility are best understood in the context of evolving resistance to earlier generations of EGFR TKIs. The T790M mutation is the most common mechanism of acquired resistance to first- and second-generation inhibitors.[2]
References
- 1. What is Almonertinib Mesilate used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. What is the mechanism of Almonertinib Mesilate? [synapse.patsnap.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
The Discovery and Synthesis of Almonertinib Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Almonertinib (B607974) hydrochloride, also known as Aumolertinib (trade name Ameile®) and HS-10296, is a potent, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It was developed by Jiangsu Hansoh Pharmaceutical Group for the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. This document provides an in-depth technical guide on the discovery, mechanism of action, chemical synthesis, and preclinical and clinical evaluation of Almonertinib hydrochloride. It is intended for professionals in the fields of oncology, medicinal chemistry, and pharmaceutical development.
Introduction: The Challenge of EGFR-Mutated NSCLC
The epidermal growth factor receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, is a critical regulator of cell proliferation, differentiation, and survival.[4] Activating mutations in the EGFR gene are key drivers in a significant subset of NSCLC cases. While first and second-generation EGFR-TKIs provided a major breakthrough in treating these cancers, their efficacy is often limited by the development of resistance, most commonly through the acquisition of a secondary T790M "gatekeeper" mutation in exon 20 of the EGFR gene.
Almonertinib was designed as a third-generation EGFR-TKI to overcome this challenge. It exhibits high selectivity for both the initial EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while demonstrating significantly lower activity against wild-type (WT) EGFR, thereby promising a wider therapeutic window and a more favorable safety profile.[1][4][5]
Mechanism of Action and Signaling Pathway
Almonertinib is a pyrimidine-based compound that functions as an irreversible inhibitor of the EGFR tyrosine kinase.[4] It forms a covalent bond with the cysteine-797 residue located in the ATP-binding site of the EGFR kinase domain.[4] This irreversible binding effectively blocks EGFR autophosphorylation and disrupts downstream oncogenic signaling.
By inhibiting the phosphorylation of EGFR, Almonertinib effectively shuts down key signaling cascades that drive tumor growth and survival, primarily the PI3K/AKT (Phosphoinositide 3-kinase/Protein Kinase B) and MAPK (Mitogen-activated protein kinase) pathways. The blockade of these pathways ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis.[6]
Discovery and Synthesis
Drug Discovery Workflow
The development of Almonertinib followed a structured drug discovery and development process, characteristic of targeted therapy development. The workflow aimed to identify a potent and selective molecule capable of overcoming T790M-mediated resistance while minimizing off-target effects on wild-type EGFR.
Chemical Synthesis of this compound
The chemical synthesis of Almonertinib (N-(5-((4-(1-cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide) has been described in the scientific literature, with a key starting material being indole (B1671886). While detailed, step-by-step industrial synthesis protocols are typically proprietary, published schemes provide a roadmap for its laboratory-scale preparation. The synthesis involves the construction of the substituted pyrimidine (B1678525) core and its subsequent coupling with the indole and aniline (B41778) moieties, followed by the introduction of the acrylamide (B121943) group which is crucial for the covalent interaction with the Cys797 residue. The final step involves salt formation to yield this compound.
Quantitative Data Summary
The efficacy and pharmacological profile of Almonertinib have been characterized through extensive preclinical and clinical studies. Key quantitative data are summarized below.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| EGFR T790M | 0.37[4][5][7] |
| EGFR T790M/L858R | 0.29[4][5][7] |
| EGFR T790M/Del19 | 0.21[4][5][7] |
| EGFR Wild-Type | 3.39[4][5][7] |
Table 2: Clinical Efficacy in EGFR T790M+ NSCLC (APOLLO Trial)
| Endpoint | Full Analysis Set (n=244) | CNS Metastases Set (n=23) |
| Objective Response Rate (ORR) | 68.9%[8][9][10] | 60.9%[8][9] |
| Disease Control Rate (DCR) | 93.4%[8][9][10] | 91.3%[8][9] |
| Median Progression-Free Survival (PFS) | 12.4 months[9] | 10.8 months[8][10] |
| Median Duration of Response (DoR) | 15.1 months[9] | 12.5 months[9] |
| Median Overall Survival (OS) | 30.2 months[11] | Not Reported |
Table 3: Clinical Efficacy in First-Line Treatment of EGFR-Mutant NSCLC (AENEAS Trial)
| Endpoint | Almonertinib | Gefitinib |
| Objective Response Rate (ORR) | 73.8%[12] | 72.1%[12] |
| Disease Control Rate (DCR) | Similar to Gefitinib[12] | Similar to Almonertinib[12] |
| Median Progression-Free Survival (PFS) | 19.3 months[13] | 9.9 months[12][13] |
| Median Duration of Response (DoR) | 18.1 months[13] | 8.3 months[12][13] |
Table 4: Pharmacokinetic Parameters in Healthy Subjects (Single 110 mg Dose)
| Parameter | Almonertinib (Parent Drug) | HAS-719 (Active Metabolite) |
| Tmax (h) | 5.0 | 7.0 |
| Cmax (ng/mL) | 134.0 | 25.4 |
| AUC0-t (h*ng/mL) | 3210.0 | 719.0 |
| T1/2 (h) | 27.6 | 32.2 |
| Data derived from a study in healthy Chinese subjects. Pharmacokinetic parameters are presented as mean values.[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core experimental protocols used in the evaluation of Almonertinib.
General Experimental Workflow
The evaluation of a novel TKI like Almonertinib involves a multi-stage process, starting from biochemical assays to cellular studies and culminating in in vivo animal models before advancing to human trials.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Almonertinib against wild-type and mutant EGFR kinases.
Methodology: A luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) is typically employed.
-
Reagents: Recombinant human EGFR proteins (WT and mutants), kinase substrate (e.g., Poly-Glu-Tyr), ATP, kinase assay buffer, and Almonertinib.
-
Procedure:
-
Prepare serial dilutions of Almonertinib.
-
In a 384-well plate, add the EGFR enzyme, substrate, and diluted Almonertinib.
-
Initiate the reaction by adding a concentration of ATP close to its Km value.
-
Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and quantify the amount of ADP produced, which is proportional to kinase activity, using a luminometer.
-
-
Data Analysis: Normalize data to a no-inhibitor control. Plot the percentage of kinase activity against the logarithm of Almonertinib concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell Proliferation Assay
Objective: To assess the effect of Almonertinib on the viability and proliferation of NSCLC cell lines.
Methodology: A Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay is used.[6]
-
Cell Lines: NSCLC cell lines with relevant EGFR mutations (e.g., NCI-H1975, which harbors L858R and T790M mutations) and WT-EGFR lines (e.g., A549) are used.[15]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Almonertinib for a specified duration (e.g., 72 hours).
-
Add the CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells to determine the dose-dependent effect of the drug.
Western Blotting for Phospho-EGFR
Objective: To confirm the inhibition of EGFR phosphorylation and downstream signaling in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture NSCLC cells (e.g., NCI-H1975) to 70-80% confluency. Serum-starve the cells, then pre-treat with varying concentrations of Almonertinib for 1-2 hours. Stimulate with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include those against phospho-EGFR (e.g., Tyr1068), total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. An antibody against a housekeeping protein (e.g., GAPDH or α-tubulin) is used as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities to determine the relative reduction in phosphorylated proteins compared to total proteins at different Almonertinib concentrations.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Almonertinib in an animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: Human NSCLC cells (e.g., NCI-H1975) are subcutaneously injected into the flanks of the mice. Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. Almonertinib is administered orally, once daily, at specified doses (e.g., 20 mg/kg).[4]
-
Monitoring: Tumor volumes and body weights are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a set duration. The primary endpoint is tumor growth inhibition. Overall survival may also be assessed.
Pharmacokinetic (PK) Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Almonertinib.
Methodology: A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is used for the quantification of Almonertinib and its metabolites (e.g., HAS-719) in plasma.[8][14]
-
Sample Preparation: Plasma samples are prepared by protein precipitation using acetonitrile (B52724).[8] An internal standard is added for accurate quantification.
-
Chromatography: Separation is performed on a C18 column with a gradient mobile phase (e.g., consisting of methanol (B129727) or acetonitrile and water with 0.1% formic acid).[14]
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used to detect specific precursor-to-product ion transitions for Almonertinib (e.g., m/z 526.20 → 72.10) and its metabolites.[14]
-
Data Analysis: A calibration curve is generated to determine the concentration of the analytes in the plasma samples. PK parameters (Cmax, Tmax, AUC, T1/2) are calculated using non-compartmental analysis.
Conclusion
This compound represents a significant advancement in the targeted therapy of EGFR-mutated NSCLC. Its discovery was driven by a clear understanding of the molecular basis of acquired resistance to earlier-generation TKIs. Through a rational drug design and comprehensive evaluation process, Almonertinib has demonstrated potent and selective inhibition of mutant EGFR, leading to substantial clinical benefits for patients, including those with the challenging T790M resistance mutation and central nervous system metastases. The data and protocols summarized in this document underscore the robust scientific foundation supporting its clinical use and provide a valuable resource for ongoing research and development in the field of oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, Efficacy, and Pharmacokinetics of Almonertinib (HS-10296) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. medkoo.com [medkoo.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. The third-generation EGFR inhibitor almonertinib (HS-10296) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Simultaneous determination of almonertinib and its active metabolite HAS-719 in human plasma by LC-MS/MS: Evaluation of pharmacokinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Development and Validation of a UHPLC–MS/MS Method for Quantitation of Almonertinib in Rat Plasma: Application to an in vivo Interaction Study Between Paxlovid and Almonertinib [frontiersin.org]
- 15. tandfonline.com [tandfonline.com]
Almonertinib Hydrochloride's Engagement with EGFR C797S: A Technical Deep Dive into Binding Kinetics and Resistance
For Immediate Release
This technical guide provides a comprehensive analysis of the binding kinetics of almonertinib (B607974) hydrochloride to the Epidermal Growth Factor Receptor (EGFR) C797S mutant, a critical area of investigation for researchers, scientists, and professionals in drug development. Almonertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in treating non-small cell lung cancer (NSCLC) harboring EGFR-sensitizing and T790M resistance mutations. However, the emergence of the C797S mutation presents a formidable challenge to its therapeutic efficacy.
Almonertinib operates as an irreversible inhibitor, forming a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain. This covalent interaction is central to its potent and sustained inhibitory activity against sensitive EGFR mutants.
The C797S Mutation: A Gateway to Resistance
The C797S mutation, where the cysteine residue is substituted with a serine, is a well-documented mechanism of acquired resistance to third-generation EGFR TKIs. This substitution ablates the crucial nucleophilic thiol group required for the covalent bond formation by irreversible inhibitors like almonertinib. Consequently, the binding affinity of almonertinib to the EGFR C797S mutant is significantly diminished, leading to a loss of inhibitory activity and subsequent clinical resistance.
While extensive research has quantified almonertinib's high potency against EGFR sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, there is a conspicuous absence of published quantitative data (such as K_i, K_d, IC_50, k_on, and k_off) specifically characterizing the binding kinetics of almonertinib to the EGFR C797S mutant. This lack of data likely reflects the profound resistance conferred by this mutation, which would result in exceptionally weak binding affinity, making such measurements technically challenging and potentially of lower priority in the face of developing next-generation inhibitors.
Quantitative Binding Kinetics of Almonertinib with EGFR Mutants
To provide a comparative perspective, the following table summarizes the known inhibitory concentrations (IC_50) of almonertinib against various EGFR mutations, highlighting its potent activity against T790M-containing mutants and its comparatively lower efficacy against the wild-type (WT) receptor. A reported dissociation constant (K_d) for the EGFR T790M mutant is also included.
| EGFR Mutant | IC_50 (nM) | K_d (µM) | Data Source |
| T790M/Del19 | 0.21 | Not Reported | [1] |
| T790M/L858R | 0.29 | Not Reported | [1] |
| T790M | 0.37 | 11.1 | [1][2] |
| Wild-Type (WT) | 3.39 | Not Reported | [1] |
| C797S Mutants | Not Reported | Not Reported |
Experimental Protocols for Assessing Binding Kinetics
To determine the binding kinetics of a TKI like almonertinib to a specific kinase mutant such as EGFR C797S, several biophysical and biochemical assays can be employed. While specific data for almonertinib with EGFR C797S is unavailable, the following protocols represent standard methodologies that would be applicable for such an investigation.
Surface Plasmon Resonance (SPR) for K_d, k_on, and k_off Determination
SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., almonertinib) and an analyte (e.g., purified EGFR C797S kinase domain).
Methodology:
-
Immobilization: The purified recombinant EGFR C797S protein is immobilized on a sensor chip surface.
-
Interaction Analysis: A series of concentrations of almonertinib are flowed over the sensor surface. The change in the refractive index at the surface, which is proportional to the mass of bound almonertinib, is measured and recorded as a sensorgram.
-
Kinetic Analysis: The association rate (k_on) is determined from the initial phase of the binding curve, and the dissociation rate (k_off) is determined from the decline in the signal after the injection of almonertinib is stopped. The equilibrium dissociation constant (K_d) is then calculated as the ratio of k_off to k_on.
Kinase Activity Assay for IC_50 Determination
Biochemical kinase assays measure the ability of an inhibitor to block the enzymatic activity of the target kinase.
Methodology:
-
Reaction Setup: The assay is typically performed in a microplate format. Each well contains the purified recombinant EGFR C797S enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Titration: A range of almonertinib concentrations is added to the wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a defined period at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the almonertinib concentration, and the IC_50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Resistance Mechanism
The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and differentiation. Upon activation by its ligands, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Activating EGFR mutations lead to constitutive activation of these pathways, driving tumorigenesis.
Almonertinib effectively blocks these pathways in sensitive EGFR mutants. However, in the presence of the C797S mutation, almonertinib's inability to form a covalent bond with EGFR allows the kinase to remain active, leading to sustained downstream signaling and uncontrolled cell growth.
Conclusion
Almonertinib hydrochloride is a potent, irreversible inhibitor of EGFR-sensitizing and T790M mutations. However, its efficacy is critically undermined by the C797S mutation, which prevents the formation of the covalent bond necessary for its mechanism of action. While direct quantitative data on the binding kinetics of almonertinib to EGFR C797S is not publicly available, the mechanistic understanding of its interaction with EGFR provides a clear rationale for the observed clinical resistance. Further research into fourth-generation, non-covalent EGFR inhibitors is crucial to address the unmet medical need for patients who develop resistance to third-generation TKIs through the C797S mutation. The experimental protocols outlined in this guide provide a framework for the continued investigation into the nuanced interactions between novel TKIs and resistant EGFR mutants.
References
Unveiling the Preclinical Pharmacokinetic Profile of Almonertinib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of Almonertinib (B607974), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in preclinical animal models. The following sections detail the metabolic journey of Almonertinib in vivo, presenting key quantitative data, experimental methodologies, and visual representations of critical biological and procedural pathways.
Pharmacokinetic Parameters of Almonertinib in Animal Models
Almonertinib has been evaluated in several preclinical studies to determine its pharmacokinetic profile, primarily in rodent models. These studies are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics, which in turn inform clinical trial design. The quantitative data from these studies are summarized below.
Table 1: Single-Dose Pharmacokinetics of Almonertinib in Mice
| Dose (mg/kg) | Animal Model | Cmax (μmol/L) | Tmax (h) | AUC0–t (μmol/L·h) | Reference |
| 25 | Female BALB/c nude mice with PC9-LUC brain metastasis xenografts | 6.41 | 0.5 | 45.9 | [1] |
Table 2: Single-Dose Pharmacokinetics of Almonertinib's Metabolite (HAS-719) in Mice
| Almonertinib Dose (mg/kg) | Animal Model | Cmax (μmol/L) | Tmax (h) | AUC0–t (μmol/L·h) | Reference |
| 25 | Female BALB/c nude mice with PC9-LUC brain metastasis xenografts | 0.81 | 4 | 10.3 | [1] |
Table 3: Pharmacokinetics of Almonertinib in Rats (Control Group)
| Dose (mg/kg) | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng/mL·h) | t1/2 (h) | Reference |
| 10 | Male Sprague-Dawley (SD) rats | 288.3 ± 70.4 | 3.3 ± 1.0 | 2006.3 ± 278.4 | 4.3 ± 0.6 | [2] |
| 15 | Male Sprague-Dawley (SD) rats | 134.67 ± 36.51 | 4.67 ± 1.03 | 1269.13 ± 293.85 | 5.43 ± 1.34 | [1] |
Data are presented as mean ± standard deviation.
Oral Bioavailability of Almonertinib
Experimental Protocols
The pharmacokinetic parameters presented above were determined using rigorous experimental methodologies. Below are the detailed protocols from the cited studies.
Mouse Pharmacokinetic Study
-
Animal Model: Female BALB/c nude mice bearing PC9-LUC brain metastasis xenografts.[1]
-
Dosing: A single oral dose of 25 mg/kg body weight of Almonertinib was administered.[1]
-
Sample Collection: Blood and brain tissues were collected at 0.5, 1, 2, 4, 8, and 24 hours post-dosing. Blood samples were obtained via eyeball removal.[1]
-
Analytical Method: The concentrations of Almonertinib and its metabolite, HAS-719, in plasma and brain tissue were determined using liquid chromatography-mass spectrometry (LC-MS).[1]
Rat Pharmacokinetic Study
-
Animal Model: Healthy male Sprague-Dawley (SD) rats weighing 250 ± 20 g.[1][2]
-
Acclimatization: Rats were adaptively fed for one week before the experiment under suitable conditions (12 h dark-light cycle, 23°C–25°C, 50% ± 10% relative humidity).[1]
-
Dosing:
-
Sample Collection: Blood samples (0.3 mL) were collected from the caudal vein at various time points, including 0.25, 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, and 24 hours post-dose.[2]
-
Analytical Method: An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of Almonertinib in rat plasma.[1][2]
Visualizing Key Processes
To better illustrate the complex processes involved in pharmacokinetic studies and the biological pathways influencing Almonertinib's disposition, the following diagrams are provided.
Diagram 1: Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: A generalized workflow for conducting a preclinical pharmacokinetic study of an orally administered drug.
Diagram 2: Factors Influencing Almonertinib's Oral Bioavailabilitydot
References
- 1. In vivo evaluation of the pharmacokinetic interactions between almonertinib and rivaroxaban, almonertinib and apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and Validation of a UHPLC–MS/MS Method for Quantitation of Almonertinib in Rat Plasma: Application to an in vivo Interaction Study Between Paxlovid and Almonertinib [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Almonertinib Hydrochloride in Non-Small Cell Lung Cancer Research: A Technical Guide
Introduction
Non-small cell lung cancer (NSCLC) is the most prevalent subtype of lung cancer, with a significant portion of cases driven by mutations in the epidermal growth factor receptor (EGFR) gene.[1][2] These mutations lead to the constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival.[3][4] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have been effective, patients often develop resistance, most commonly through the acquisition of a secondary T790M mutation in the EGFR gene.[5][6] Almonertinib (B607974) (also known as Aumolertinib or HS-10296) is a third-generation EGFR-TKI developed to address this challenge.[7][8] It is designed to selectively and irreversibly inhibit both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[8][9][10] This technical guide provides an in-depth overview of Almonertinib, focusing on its mechanism of action, clinical efficacy, and key experimental protocols for its investigation in NSCLC research.
Mechanism of Action
Almonertinib is an oral, potent, and highly selective third-generation EGFR-TKI.[10][11] Its mechanism involves the irreversible covalent binding to the cysteine-797 residue within the ATP-binding site of the mutant EGFR.[5][10] This action effectively blocks the downstream signaling pathways that are critical for tumor growth and survival, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways.[1][4][12] By replacing the methyl group on the indole (B1671886) nitrogen with a cyclopropyl (B3062369) group, Almonertinib's structure is optimized to reduce inhibition of wild-type EGFR, which is believed to contribute to its favorable safety profile compared to earlier generation TKIs.[5][13]
Caption: EGFR signaling pathway and the inhibitory action of Almonertinib.
Clinical Efficacy of Almonertinib
Almonertinib has demonstrated significant clinical efficacy in multiple trials, both as a first-line and subsequent-line treatment for patients with EGFR-mutated advanced NSCLC.
First-Line Treatment Data
The AENEAS and ACHIEVE trials have established Almonertinib's potent efficacy in treatment-naïve patients.
| Clinical Trial | Patient Population | Treatment | Median PFS (months) | ORR (%) | DCR (%) | Reference |
| AENEAS (Phase III) | Locally advanced or metastatic NSCLC with EGFR Ex19del or L858R | Almonertinib | 19.3 | 73.8 | 93.0 | [9][14] |
| Gefitinib | 9.9 | 72.1 | 96.7 | [9][14] | ||
| ACHIEVE (Phase II) | EGFR-mutated NSCLC with CNS metastases | High-dose Almonertinib (165mg) | 17.71 | 88.9 | - | [15] |
| Real-World Study | EGFR-mutated advanced NSCLC | Almonertinib | 24.97 | 77.92 | 100 | [16] |
Second-Line and Subsequent Treatment Data
Almonertinib has shown robust activity in patients who have progressed on prior EGFR-TKI therapy, particularly those with the T790M resistance mutation.
| Clinical Trial | Patient Population | Treatment | Median PFS (months) | ORR (%) | DCR (%) | Reference |
| APOLLO (Phase II) | NSCLC with EGFR T790M mutation | Almonertinib | 12.4 | 68.9 | 93.4 | [5] |
| Phase I Trial | Pretreated NSCLC with EGFR T790M mutation | Almonertinib | 11.0 | 52 | 92 | [7] |
| Retrospective Study | Advanced NSCLC after prior EGFR-TKI | Almonertinib + Chemotherapy | 12.7 | 56.73 | 100 | [5] |
| Almonertinib alone | 9.6 | 55.3 | 86.8 | [5] | ||
| Real-World Study | Advanced NSCLC after prior EGFR-TKI | Almonertinib | 15.17 | 46.88 | 89.58 | [16] |
Unresectable Stage III NSCLC Data
The POLESTAR trial investigated Almonertinib as a consolidation therapy after chemoradiotherapy.
| Clinical Trial | Patient Population | Treatment | Median PFS (months) | Hazard Ratio (vs. Placebo) | Reference |
| POLESTAR (Phase III) | Unresectable, Stage III NSCLC with EGFR Ex19del or L858R (post-CRT) | Almonertinib | 30.4 | 0.200 | [17] |
| Placebo | 3.8 | - | [17] |
Safety and Tolerability Profile
Almonertinib is generally well-tolerated. The most common adverse events are typically mild to moderate.
| Adverse Event (Any Grade) | AENEAS Trial (Almonertinib) (%) | AENEAS Trial (Gefitinib) (%) | Reference |
| Rash | 23.4 | 41.4 | [9] |
| Diarrhea | 16.4 | 35.8 | [9] |
| Grade ≥ 3 Adverse Events | 36.4 | 35.8 | [9][14] |
Experimental Protocols
This section details methodologies for key experiments relevant to Almonertinib research.
EGFR Mutation Detection in Tumor Samples
Accurate detection of EGFR mutations is crucial for patient selection. Next-Generation Sequencing (NGS) is recommended for comprehensive analysis of tumor tissue or liquid biopsies.[18]
Methodology: Next-Generation Sequencing (NGS)
-
Sample Collection: Obtain tumor tissue from a biopsy or surgical resection, or collect a blood sample for liquid biopsy to analyze circulating tumor DNA (ctDNA).[18][19][20]
-
DNA Extraction: Isolate genomic DNA from tumor tissue or ctDNA from plasma using a suitable commercial kit, following the manufacturer's instructions.
-
Library Preparation:
-
Quantify the extracted DNA.
-
Fragment the DNA to the desired size.
-
Ligate sequencing adapters to the DNA fragments.
-
Use PCR to amplify the adapter-ligated DNA library.
-
Perform quality control on the library to assess size and concentration.
-
-
Sequencing: Sequence the prepared library on an NGS platform.
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Call genetic variants, specifically focusing on exons 18-21 of the EGFR gene to identify sensitizing mutations (e.g., Ex19del, L858R) and resistance mutations (e.g., T790M).[1][21]
-
Annotate the identified variants to determine their clinical significance.
-
Caption: Workflow for EGFR mutation detection using Next-Generation Sequencing.
In Vitro Kinase Inhibition Assay
This assay determines the inhibitory potency (IC50) of Almonertinib against specific EGFR kinase variants. The ADP-Glo™ Kinase Assay is a common luminescence-based method.[22]
Methodology: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase assay buffer.
-
Reconstitute purified recombinant EGFR kinase (e.g., EGFR T790M/L858R) and its specific peptide substrate in the assay buffer.
-
Prepare a stock solution of Almonertinib in DMSO and create a serial dilution series. A vehicle control (DMSO only) must be included.[22]
-
Prepare the ATP solution at a concentration near the Km for the specific kinase.
-
-
Kinase Reaction:
-
Add 5 µL of diluted Almonertinib or vehicle control to the wells of a white 384-well assay plate.[22]
-
Add 10 µL of the kinase/substrate mixture to each well and pre-incubate for 10 minutes at room temperature.[22]
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.[22]
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[22]
-
Add 50 µL of Kinase-Glo® Reagent to convert the generated ADP into ATP, which then fuels a luciferase reaction, producing a luminescent signal.[22]
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each Almonertinib concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Almonertinib concentration and fit the data to a dose-response curve to determine the IC50 value.[22]
-
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Cell Viability Assay
Cell viability assays are used to assess the cytotoxic effects of Almonertinib on NSCLC cell lines harboring different EGFR mutations. The MTT assay is a widely used colorimetric method.[23]
Methodology: MTT Assay
-
Cell Culture:
-
Culture NSCLC cells (e.g., H1975, which harbors L858R and T790M mutations) in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of Almonertinib in the culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of Almonertinib. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
-
Caption: Workflow for assessing cell viability using the MTT assay.
In Vivo Tumor Xenograft Models
To evaluate the anti-tumor efficacy of Almonertinib in a living system, patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly used.[24]
Methodology: NSCLC Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NSG or nude mice) to prevent rejection of human cells/tissue.[24]
-
Tumor Implantation:
-
CDX Model: Subcutaneously inject a suspension of human NSCLC cells (e.g., H1975) into the flank of the mice.
-
PDX Model: Surgically implant a small fragment of a patient's tumor tissue subcutaneously.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Once tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer Almonertinib to the treatment group, typically via oral gavage, at a predetermined dose and schedule.
-
Administer a vehicle solution to the control group.
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and downstream pathway modulation.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate metrics such as tumor growth inhibition (TGI) to quantify the efficacy of Almonertinib.
-
Caption: Workflow for evaluating Almonertinib efficacy in a xenograft model.
Conclusion
Almonertinib hydrochloride is a highly effective third-generation EGFR-TKI that has become a standard treatment option for NSCLC patients with specific EGFR mutations. Its high selectivity and favorable safety profile make it a cornerstone in the targeted therapy landscape. The experimental protocols outlined in this guide provide a framework for researchers to further investigate its mechanisms of action, explore potential resistance pathways, and evaluate novel combination strategies to further improve outcomes for patients with NSCLC.
References
- 1. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Almonertinib plus chemotherapy versus almonertinib alone in second-line treatment of advanced non-small cell lung cancer with mutated epidermal growth factor receptor: a retrospective study [frontiersin.org]
- 6. Case Report: Response to Almonertinib in a Patient With Metastatic NSCLC Resistant to Osimertinib due to Acquired EGFR L718Q Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Efficacy, and Pharmacokinetics of Almonertinib (HS-10296) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ascopubs.org [ascopubs.org]
- 10. What is the mechanism of Almonertinib Mesilate? [synapse.patsnap.com]
- 11. What is Almonertinib Mesilate used for? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or MetastaticNon-Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Frontiers | Clinical efficacy and safety analysis of aumolertinib in real-world treatment of EGFR-mutated advanced non-small-cell lung cancer [frontiersin.org]
- 17. onclive.com [onclive.com]
- 18. lung.org [lung.org]
- 19. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 20. patientpower.info [patientpower.info]
- 21. ascopubs.org [ascopubs.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Almonertinib Hydrochloride's Penetration of the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Almonertinib hydrochloride, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant promise in treating non-small cell lung cancer (NSCLC) with central nervous system (CNS) metastases. Its efficacy in this challenging patient population is intrinsically linked to its ability to penetrate the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the preclinical and clinical studies that have characterized the BBB penetration of Almonertinib, detailing the experimental methodologies employed and presenting key quantitative data. Visual representations of experimental workflows and the underlying biological mechanisms are included to facilitate a deeper understanding of Almonertinib's CNS activity.
Preclinical Evaluation of Blood-Brain Barrier Penetration
Preclinical studies have been instrumental in establishing the BBB penetration capabilities of Almonertinib. These investigations have utilized both in vitro and in vivo models to assess its permeability and interaction with key efflux transporters.
In Vitro Permeability Assays
In vitro models are crucial for initial screening and mechanistic understanding of a drug's ability to cross the BBB. For Almonertinib, studies have employed Madin-Darby canine kidney (MDCK) cells transfected with human efflux transporters, namely P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRP), which are highly expressed at the BBB and limit the entry of many therapeutic agents into the brain.
-
Cell Culture: ABCB1-MDCK and BCRP-MDCK monolayer cells are cultured on permeable supports (e.g., Transwell inserts) to form a polarized monolayer that mimics the BBB.[1]
-
Permeability Assessment: Almonertinib and its active metabolite, HAS-719, are added to the apical (blood side) of the monolayer at various concentrations.[2] Samples are collected from the basolateral (brain side) compartment at different time points.
-
Quantification: The concentrations of Almonertinib and HAS-719 in the collected samples are determined using liquid chromatography-mass spectrometry (LC-MS).[2]
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp is calculated to quantify the rate of transport across the cell monolayer.
The results from these in vitro experiments indicated that Almonertinib's penetration is influenced by ABCB1 and BCRP transporters, particularly at lower concentrations.[1] Increasing the dose of Almonertinib was found to significantly enhance its penetration rate.[1]
In Vivo Pharmacokinetic Studies in Animal Models
In vivo studies in animal models provide a more physiologically relevant assessment of BBB penetration by accounting for factors such as plasma protein binding and metabolism.
-
Animal Model: Non-small cell lung cancer brain metastasis models are established in mice, for instance, by intracranial injection of PC9-LUC cells (luciferase-expressing human lung adenocarcinoma cells).[1][3]
-
Drug Administration: A single dose of Almonertinib (e.g., 25 mg/kg) is orally administered to the mice with brain metastases.[1][4]
-
Sample Collection: Brain tissue and plasma samples are collected at various time points within a 24-hour period after administration.[1][4]
-
Concentration Measurement: The concentrations of Almonertinib and its metabolite HAS-719 in the brain tissue and plasma are quantified using LC-MS.[2]
These in vivo studies demonstrated that Almonertinib exhibits excellent BBB penetration.[4] The maximum concentration of the compound in the brain was observed at 4 hours after a single 25 mg/kg dose.[1][4] In contrast, its active metabolite, HAS-719, does not readily penetrate the BBB.[2][4][5]
Quantitative Data on Almonertinib BBB Penetration
The following tables summarize the key quantitative findings from preclinical and clinical studies on Almonertinib's BBB penetration and CNS efficacy.
| Preclinical Pharmacokinetic Data | |
| Parameter | Finding |
| In Vitro Model | ABCB1-MDCK and BCRP-MDCK monolayer cells[1] |
| In Vitro Finding | Almonertinib penetration is influenced by ABCB1 and BCRP transporters; increasing the dose enhances penetration.[1] |
| In Vivo Model | PC9-LUC brain metastases xenograft model in mice[4] |
| Peak Brain Concentration | Achieved at 4 hours post-administration of a 25 mg/kg dose[1][4] |
| Metabolite BBB Penetration | The active metabolite, HAS-719, shows poor BBB penetration.[2][4][5] |
| Clinical Efficacy in Patients with CNS Metastases (APOLLO Trial) | |
| Patient Population | EGFR T790M-mutant NSCLC with CNS metastases[6] |
| Intracranial Objective Response Rate (ORR) | 60.9%[6][7] |
| Intracranial Disease Control Rate (DCR) | 91.3%[6][7] |
| Median Intracranial Duration of Response (DoR) | 12.5 months[7] |
| Clinical Efficacy in Treatment-Naïve Patients with CNS Metastases (ACHIEVE Trial) | |
| Patient Population | Treatment-naïve EGFR-mutated NSCLC with CNS metastases[8][9] |
| Treatment | High-dose Almonertinib (165 mg once daily)[8][9] |
| Overall Response Rate (ORR) | 88.9%[8][9] |
| Intracranial ORR | 88.9% (33.3% Complete Response, 55.6% Partial Response)[8][9] |
| Median Progression-Free Survival (PFS) | 17.71 months[8][9] |
Clinical Evidence of CNS Efficacy
Clinical trials have provided robust evidence of Almonertinib's efficacy in patients with NSCLC and brain metastases.
The phase III APOLLO study demonstrated significant clinical benefit in patients with EGFR T790M-mutant NSCLC who had progressed on prior EGFR TKI therapy.[6] In a cohort of patients with CNS metastases, Almonertinib achieved a notable intracranial objective response rate.[6]
More recently, the ACHIEVE trial, a prospective, open-label, single-arm clinical trial, investigated the efficacy of high-dose Almonertinib (165 mg once daily) as a first-line treatment for patients with EGFR-mutated NSCLC and CNS metastases.[8][9] The results were highly promising, showing a high overall and intracranial response rate, as well as a prolonged median progression-free survival.[8][9]
Visualizing the Science: Diagrams and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for assessing BBB penetration and the mechanism of action of Almonertinib.
Conclusion
References
- 1. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models [frontiersin.org]
- 5. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Almonertinib Hydrochloride In Vivo Xenograft Model
Introduction
Almonertinib hydrochloride (also known as HS-10296 or Aumolertinib) is an orally active, irreversible, third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed to be highly selective for both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while showing less activity against wild-type EGFR.[1][2] The development of resistance to first- and second-generation EGFR-TKIs, often through the T790M mutation, is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC).[3][4] Almonertinib addresses this by covalently binding to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, leading to irreversible inhibition of the receptor's kinase activity.[1][3] This action blocks downstream signaling pathways, including the PI3K/AKT and MAPK pathways, thereby suppressing cancer cell proliferation and inducing apoptosis.[4] Almonertinib has also demonstrated the ability to penetrate the blood-brain barrier, making it effective against brain metastases.[2][5]
These application notes provide a comprehensive protocol for utilizing an in vivo xenograft model to assess the efficacy of this compound against NSCLC tumors harboring relevant EGFR mutations.
Data Presentation
Quantitative Data Summary
The following tables summarize the in vitro potency of Almonertinib and key parameters and outcomes from representative in vivo preclinical studies.
Table 1: Almonertinib In Vitro Inhibitory Activity
| Target Kinase | IC50 (nM) |
| EGFR T790M/Del19 | 0.21[1] |
| EGFR T790M/L858R | 0.29[1] |
| EGFR T790M | 0.37[1] |
| Wild-Type EGFR | 3.39[1] |
Table 2: Almonertinib In Vivo Xenograft Study Parameters
| Parameter | Details |
| Drug | This compound (HS-10296) |
| Mouse Strain | BALB/c nude mice[5] |
| Tumor Models | Subcutaneous or intracranial xenografts of human NSCLC cell lines |
| Cell Lines | NCI-H1975 (L858R/T790M positive)[1], PC9-LUC (EGFR exon 19 del)[5] |
| Administration Route | Oral gavage (p.o.)[1] |
| Dosage Range | 10 - 25 mg/kg/day[1][5] |
| Vehicle | Appropriate vehicle (e.g., 0.5% Carboxymethylcellulose) |
| Treatment Schedule | Once daily[1] |
| Study Duration | 14 - 60 days[1][5] |
Table 3: Representative Antitumor Efficacy of Almonertinib in a Mouse Xenograft Model
| Treatment Group | Cell Line | Dosage (mg/kg/day) | Treatment Duration | Result |
| Almonertinib | NCI-H1975 | 20 | 14 days | 194.4% tumor growth inhibition rate[1] |
| Almonertinib | PC9-LUC (Brain Metastasis) | 10 | 60 days | Extended overall survival compared to control and osimertinib (B560133) (10 mg/kg)[5] |
| Almonertinib | PC9-LUC (Brain Metastasis) | 25 | 60 days | Extended overall survival compared to control and osimertinib (25 mg/kg)[5] |
Experimental Protocols
I. Cell Culture and Xenograft Tumor Establishment
-
Cell Lines: Select NSCLC cell lines with known EGFR mutations relevant to Almonertinib's mechanism of action.
-
Culture Conditions: Grow cells in the recommended complete medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and perform a cell count. Ensure cell viability is >95%.
-
Cell Implantation (Subcutaneous Model):
-
Resuspend cells in a sterile, serum-free medium, potentially mixed with Matrigel (1:1 ratio), at the desired concentration.
-
Anesthetize 6-8 week old female athymic nude mice.[5]
-
Inject the cell suspension (e.g., 3 x 10⁵ cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Cell Implantation (Intracranial Brain Metastasis Model):
II. Drug Administration and Monitoring
-
Tumor Growth Monitoring:
-
For subcutaneous models, begin caliper measurements 3-4 days post-implantation. Measure tumor dimensions every 2-3 days and calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
For intracranial models, monitor tumor growth using bioluminescence imaging at regular intervals.
-
-
Group Randomization: When average tumor volumes reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Drug Formulation:
-
Prepare the vehicle control solution (e.g., 0.5% CMC in sterile water).
-
Prepare this compound by suspending the compound in the vehicle to the desired concentrations (e.g., 10 mg/kg, 20 mg/kg, 25 mg/kg). Prepare fresh daily.
-
-
Administration:
-
Administer the Almonertinib suspension or vehicle control to the mice via oral gavage.
-
Treat the mice daily for the specified duration of the study (e.g., 14 days).[1]
-
-
In-Life Monitoring:
-
Continue to measure tumor volumes and mouse body weights every 2-3 days throughout the treatment period. Body weight is a key indicator of treatment-related toxicity.
-
Monitor mice for any clinical signs of distress or adverse effects.
-
-
Endpoint Criteria:
-
Define study endpoints in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Endpoints may include reaching a maximum tumor volume, significant body weight loss (>20%), or the end of the planned treatment period. At the endpoint, euthanize mice and collect tumors and tissues for further analysis (e.g., pharmacokinetics, western blot, histology).
-
Mandatory Visualization
Caption: Almonertinib irreversibly inhibits mutant EGFR, blocking downstream signaling.
Caption: Workflow for an this compound xenograft mouse model study.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Almonertinib Mesilate? [synapse.patsnap.com]
- 4. What is Almonertinib Mesilate used for? [synapse.patsnap.com]
- 5. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Almonertinib Hydrochloride Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almonertinib (also known as HS-10296) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] Almonertinib exhibits significantly less activity against wild-type EGFR, which may translate to a more favorable safety profile.[1]
These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of Almonertinib hydrochloride in vitro. The described assays will enable researchers to determine its potency, and its effects on cell viability, apoptosis, and key signaling pathways in NSCLC cell lines.
Mechanism of Action
EGFR is a receptor tyrosine kinase that, upon activation by ligands like epidermal growth factor (EGF), dimerizes and undergoes autophosphorylation. This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[3] In certain cancers, like NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[4]
Almonertinib covalently binds to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain, thereby irreversibly inhibiting its activity.[1] This blockade of EGFR autophosphorylation prevents the activation of its downstream signaling pathways, leading to an induction of apoptosis and a reduction in cell proliferation in EGFR-mutant cancer cells.[4][5]
Data Presentation
Almonertinib IC50 Values in NSCLC Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Almonertinib in various NSCLC cell lines with different EGFR mutation statuses.
| Cell Line | EGFR Mutation Status | Almonertinib IC50 (nM) |
| HCC827 | exon 19 deletion (sensitizing) | Data not explicitly found for IC50, but sensitive to Almonertinib[6] |
| H1975 | L858R & T790M (sensitizing & resistance) | Data not explicitly found for IC50, but sensitive to Almonertinib[6][7] |
| A549 | Wild-Type | Inhibited by Almonertinib at micromolar concentrations[6][7] |
| Beas-2B | Wild-Type (non-cancerous) | Inhibited by Almonertinib at micromolar concentrations[7] |
| Engineered Cells | T790M | 0.37[2] |
| Engineered Cells | T790M/L858R | 0.29[2] |
| Engineered Cells | T790M/Del19 | 0.21[2] |
| Engineered Cells | Wild-Type | 3.39[2] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., incubation time, cell density).
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
NSCLC cell lines (e.g., HCC827, H1975, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Almonertinib in DMSO.
-
Perform serial dilutions of the Almonertinib stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest Almonertinib concentration).
-
Carefully remove the medium from the wells and add 100 µL of the diluted Almonertinib or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the cell plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the Almonertinib concentration.
-
Use non-linear regression analysis to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
NSCLC cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are 70-80% confluent at the time of the experiment.
-
Treat cells with various concentrations of Almonertinib (e.g., based on previously determined IC50 values) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up compensation controls using unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
-
Collect a minimum of 10,000 events per sample.
-
Create a dot plot of FITC (Annexin V) versus PI. Use quadrant analysis to differentiate the cell populations:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
-
Data Analysis:
-
Calculate the percentage of cells in each quadrant. The total percentage of apoptotic cells is the sum of the percentages in the lower-right and upper-right quadrants.
-
Western Blot Analysis of EGFR Signaling Pathway
This assay is used to detect changes in the phosphorylation status of EGFR and its downstream effectors, providing a direct measure of Almonertinib's inhibitory activity.
Materials:
-
NSCLC cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)[3]
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Almonertinib at various concentrations for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer to each well.[12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[12]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.[12]
-
Load 20-30 µg of total protein per lane into an SDS-PAGE gel.[12]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphoprotein signal to the total protein signal, and then to a loading control.
-
Mandatory Visualizations
Caption: EGFR Signaling Pathway and Almonertinib Inhibition.
Caption: Experimental Workflow for Almonertinib Efficacy Testing.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. EGFR tyrosine kinase inhibitor Almonertinib induces apoptosis and autophagy mediated by reactive oxygen species in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ch.promega.com [ch.promega.com]
- 9. kumc.edu [kumc.edu]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. bosterbio.com [bosterbio.com]
- 12. benchchem.com [benchchem.com]
Application Note: Quantification of Almonertinib in Plasma via UHPLC-MS/MS
This application note details a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the sensitive and accurate quantification of Almonertinib (B607974) in plasma. Almonertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1][2] This method is applicable for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies.[1][2]
Introduction
Almonertinib has been approved for treating patients with advanced non-small cell lung cancer (NSCLC) who have specific EGFR mutations.[1][2] A robust and reliable analytical method is crucial for determining its concentration in biological matrices to ensure safety and efficacy. UHPLC-MS/MS offers high selectivity, sensitivity, and a short analysis time, making it the preferred method for bioanalytical studies.[3] This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of Almonertinib in plasma.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of Almonertinib in plasma samples.
Caption: Experimental workflow for Almonertinib quantification.
Protocols
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples to room temperature.[1]
-
In a 1.5 mL centrifuge tube, add 100 µL of plasma.[1]
-
Add 40 µL of the internal standard (IS), Zanubrutinib, to the plasma sample.[1]
-
To precipitate proteins, add 200 µL of acetonitrile (B52724) to the mixture.[1]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.[1]
-
Centrifuge the tubes at 12,000 x g for 10 minutes.[1]
-
Transfer 100 µL of the resulting supernatant to a new centrifuge tube.[1]
-
Add 100 µL of ultrapure water to the supernatant.[1]
-
Gently mix for 30 seconds before injection into the UHPLC-MS/MS system.[1]
UHPLC-MS/MS Analysis
Instrumentation: A Shimadzu LC-20AT ultra-performance liquid chromatography system coupled with a Shimadzu 8040 Triple quadrupole mass spectrometer was used.[2]
Chromatographic Conditions:
| Parameter | Value |
| Column | Shim-pack velox C18 (2.1 x 50 mm, 2.7 µm)[1][2] |
| Column Temperature | 40°C[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][2] |
| Mobile Phase B | Methanol[1][2] |
| Flow Rate | 0.4 mL/min[4] |
| Injection Volume | 1.0 µL[3][4] |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 - 0.5 | 10 |
| 0.5 - 0.51 | 10 → 80 |
| 0.51 - 1.5 | 80 |
| 1.5 - 2.0 | 80 → 10 |
| 2.0 - 3.0 | 10 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][2] |
| Capillary Voltage | 4.5 kV[5] |
| Detector Voltage | 4.5 kV[6] |
| DL Temperature | 250°C[7] |
| Atomizing Gas Flow | 3 L/min[5][7] |
| Drying Gas Flow | 15 L/min[7] |
Table 2: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| Almonertinib | 526.20[1][2] | 72.10[1][2] | 26[4][8] | 10[4][8] |
| Zanubrutinib (IS) | 472.15[1][2] | 290.00[1][2] | 22[4][8] | 10[4][8] |
Method Validation Summary
The described method has been validated according to regulatory guidelines, demonstrating its reliability for the quantification of Almonertinib in plasma.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL[1][2] |
| Correlation Coefficient (R²) | > 0.999[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1][2] |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ)[3][9] |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ)[3][9] |
| Extraction Recovery | Consistent, precise, and reproducible |
| Matrix Effect | No significant matrix effect observed |
| Stability | Stable under various storage and handling conditions |
Logical Relationship for Method Development
The development of this UHPLC-MS/MS method follows a logical progression from optimizing chromatographic separation to fine-tuning mass spectrometric detection for maximum sensitivity and specificity.
Caption: Logical flow of method development and validation.
Conclusion
This application note provides a detailed and validated UHPLC-MS/MS method for the quantification of Almonertinib in plasma. The protein precipitation extraction method is simple and efficient. The chromatographic and mass spectrometric conditions are optimized to provide excellent sensitivity, selectivity, and a short run time. This method is suitable for high-throughput analysis in clinical and research settings.
References
- 1. Development and Validation of a UHPLC–MS/MS Method for Quantitation of Almonertinib in Rat Plasma: Application to an in vivo Interaction Study Between Paxlovid and Almonertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a UHPLC-MS/MS Method for Quantitation of Almonertinib in Rat Plasma: Application to an in vivo Interaction Study Between Paxlovid and Almonertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Optimization of a sensitive and reliable UPLC-MS/MS method to simultaneously quantify almonertinib and HAS-719 and its application to study the interaction with nicardipine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and application of a UHPLC-MS/MS method for the simultaneous determination of firmonertinib and its main metabolite AST-5902 in rat plasma: a study on the in vivo drug interaction between firmonertinib and paxlovid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
Application Note: Preparation of Almonertinib Hydrochloride Stock Solutions for In Vitro Research
Audience: This document is intended for researchers, scientists, and drug development professionals working with Almonertinib hydrochloride in a laboratory setting.
Introduction: Almonertinib (also known as HS-10296 or Aumolertinib) is an orally available, irreversible, third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It demonstrates high selectivity for EGFR-sensitizing mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, with less activity against wild-type EGFR.[1][2][4] This profile makes it a critical tool in non-small cell lung cancer (NSCLC) research.[1][5] Proper preparation of stock solutions is the first and a critical step for obtaining reliable and reproducible results in in vitro studies. This document provides detailed protocols and data for the preparation and storage of this compound stock solutions.
Solubility Data
The solubility of a compound is crucial for preparing appropriate stock solutions. This compound's solubility varies significantly across different solvents. The following table summarizes key solubility data for in vitro use.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source |
| DMSO | 5 mg/mL | 8.90 mM | Ultrasonic assistance is needed. Use of newly opened, anhydrous DMSO is highly recommended as hygroscopic DMSO significantly impacts solubility. | [1] |
| Water | 12.5 mg/mL | 22.24 mM | Requires sonication, warming, and heating to 60°C to dissolve. | [1] |
| Ethanol | 6 mg/mL | 11.41 mM | Data for Almonertinib free base, may be indicative. | [4][6][7] |
Note: The molecular weight of this compound is approximately 562.1 g/mol , which may vary slightly between batches. The data for the free base (MW: 525.64 g/mol ) is provided for reference. Always refer to the batch-specific certificate of analysis for the exact molecular weight.
Experimental Protocols
Materials and Reagents
-
This compound powder (CAS: 2134096-03-8)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic water bath
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol provides a general guideline for preparing a concentrated stock solution in DMSO, the most common solvent for in vitro studies.
Step 1: Weighing the Compound
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.62 mg of the compound (assuming a molecular weight of 562.1 g/mol ).
Step 2: Dissolution
-
Add the appropriate volume of fresh, anhydrous DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
Step 3: Ensuring Complete Dissolution
-
Due to solubility characteristics, ultrasonic treatment is often necessary.[1] Place the sealed tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear and no particulate matter is visible.
-
Gentle warming (e.g., to 37°C) can also aid dissolution but should be done cautiously to avoid degradation.
Step 4: Sterilization (Optional)
-
If required for the specific experimental setup (e.g., long-term cell culture), the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
Step 5: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[6]
-
Store the aliquots protected from light.
Storage and Stability
Proper storage is essential to maintain the integrity of the this compound stock solution.
| Storage Condition | Duration | Notes | Source |
| -20°C in solvent | 1 month | Recommended for short to medium-term storage. | [6] |
| -80°C in solvent | 1 year | Recommended for long-term storage. Avoid repeated freeze-thaw cycles. | [6] |
| Powder at -20°C | ≥ 3 years | The solid form is stable for an extended period when stored correctly. | [6][7] |
Aqueous solutions are not recommended for storage for more than one day.[8] Always prepare fresh dilutions in aqueous media (e.g., cell culture medium) from the frozen DMSO stock immediately before use.
Visualized Workflows and Pathways
Stock Solution Preparation Workflow
The following diagram outlines the key steps for preparing a stable this compound stock solution.
Caption: Workflow for preparing Almonertinib HCl stock solution.
Almonertinib Mechanism of Action
Almonertinib selectively inhibits the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways that drive tumor cell proliferation and survival.
Caption: Almonertinib inhibits mutant EGFR, blocking proliferation signals.
Application in In Vitro Assays
When preparing working solutions for in vitro experiments (e.g., cell viability assays, western blotting), the concentrated DMSO stock should be diluted to the final desired concentration in the appropriate cell culture medium.
Key Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity or off-target effects. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Dilution Series: Perform serial dilutions to reach the final low nanomolar concentrations at which Almonertinib is active against mutant EGFR.[1][2]
-
Solubility in Media: When diluting the DMSO stock into aqueous culture media, add the stock solution to the media while vortexing or mixing to prevent precipitation of the compound. Do not store diluted aqueous solutions.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Absorption, metabolism, excretion, and safety of [14C]almonertinib in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Western Blot Analysis of EGFR Pathway Inhibition by Almonertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almonertinib (also known as HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3] As a potent and selective inhibitor, Almonertinib targets both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.[1][2] Its mechanism of action involves irreversibly binding to the ATP-binding site of the mutant EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[2][4]
Western blotting is an indispensable immunodetection technique for elucidating the molecular mechanisms of drug action and assessing the pharmacodynamic effects of targeted therapies like Almonertinib.[5] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effects of Almonertinib on the EGFR signaling pathway in cancer cell lines.
EGFR Signaling Pathway and Inhibition by Almonertinib
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein (B1211001) that, upon ligand binding, dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[2][5] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are pivotal in regulating cell proliferation, survival, and differentiation.[5][6][7] In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.[2][8]
Almonertinib is designed to specifically inhibit the kinase activity of mutant EGFR.[2] By binding irreversibly to the cysteine-797 residue in the ATP-binding site of mutant EGFR, Almonertinib effectively blocks its autophosphorylation.[2][8] This action prevents the recruitment and activation of downstream signaling molecules, leading to the suppression of pro-survival signals and the induction of apoptosis in cancer cells harboring these mutations.[4]
Caption: EGFR Signaling Pathway and Inhibition by Almonertinib.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a human cancer cell line with known EGFR mutations sensitive to Almonertinib (e.g., NCI-H1975, which harbors both L858R and T790M mutations).
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Drug Preparation: Prepare a stock solution of Almonertinib in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: When cells reach the desired confluency, replace the growth medium with a medium containing various concentrations of Almonertinib (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle control group treated with the same concentration of DMSO as the highest Almonertinib concentration.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
II. Protein Lysate Preparation
-
Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5][9]
-
Cell Harvesting: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally to ensure complete lysis.[5][9]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5][9]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[5]
III. Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.[5]
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin - BSA).
-
Measurement: Measure the absorbance of the standards and samples according to the assay manufacturer's instructions and calculate the protein concentration of each sample.
IV. Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.[9]
-
Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a 4-12% gradient or a suitable percentage polyacrylamide gel.[5][9] Include a pre-stained protein ladder to monitor the separation and estimate the molecular weight of the proteins. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[5]
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is generally recommended for large proteins like EGFR (~175 kDa).[5][10]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control like GAPDH or β-actin) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step as described above.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[9] Capture the chemiluminescent signal using a digital imaging system or X-ray film.[9]
V. Data Analysis
-
Densitometry: Quantify the band intensities from the Western blot images using densitometry software (e.g., ImageJ).[10]
-
Normalization: Normalize the intensity of each band for the phosphorylated protein to the intensity of the corresponding total protein band. Further, normalize these values to the loading control to correct for any variations in protein loading.
-
Data Presentation: Express the results as a percentage of the vehicle-treated control to determine the inhibitory effect of Almonertinib.
Caption: Experimental Workflow for Western Blot Analysis.
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in the following tables for clear comparison of the dose-dependent inhibitory effects of Almonertinib on the EGFR signaling pathway.
Table 1: Effect of Almonertinib on EGFR Phosphorylation
| Treatment Group | Concentration (nM) | p-EGFR (Tyr1068) Level (% of Control) | Total EGFR Level (% of Control) |
| Vehicle Control (DMSO) | 0 | 100 ± 8.5 | 100 ± 7.2 |
| Almonertinib | 10 | 65 ± 6.1 | 98 ± 5.9 |
| Almonertinib | 50 | 32 ± 4.8 | 97 ± 6.3 |
| Almonertinib | 100 | 15 ± 3.2 | 99 ± 4.7 |
| Almonertinib | 500 | 4 ± 1.9 | 96 ± 5.1 |
Table 2: Effect of Almonertinib on Downstream AKT Signaling
| Treatment Group | Concentration (nM) | p-AKT (Ser473) Level (% of Control) | Total AKT Level (% of Control) |
| Vehicle Control (DMSO) | 0 | 100 ± 9.3 | 100 ± 6.8 |
| Almonertinib | 10 | 72 ± 7.5 | 99 ± 6.1 |
| Almonertinib | 50 | 41 ± 5.2 | 98 ± 5.5 |
| Almonertinib | 100 | 23 ± 4.1 | 101 ± 7.0 |
| Almonertinib | 500 | 8 ± 2.5 | 97 ± 6.4 |
Table 3: Effect of Almonertinib on Downstream ERK Signaling
| Treatment Group | Concentration (nM) | p-ERK1/2 (Thr202/Tyr204) Level (% of Control) | Total ERK1/2 Level (% of Control) |
| Vehicle Control (DMSO) | 0 | 100 ± 10.2 | 100 ± 8.1 |
| Almonertinib | 10 | 78 ± 8.9 | 97 ± 7.3 |
| Almonertinib | 50 | 49 ± 6.7 | 99 ± 6.8 |
| Almonertinib | 100 | 28 ± 5.4 | 98 ± 7.1 |
| Almonertinib | 500 | 11 ± 3.8 | 102 ± 8.5 |
Note: The data presented in these tables are illustrative and represent the expected dose-dependent inhibitory effect of Almonertinib. Actual results may vary depending on the cell line, experimental conditions, and specific antibodies used.
Conclusion
This application note provides a comprehensive guide for the Western blot analysis of EGFR pathway inhibition by Almonertinib. The detailed protocols and data presentation guidelines are intended to assist researchers in accurately assessing the molecular effects of this targeted therapy. By quantifying the dose-dependent inhibition of EGFR phosphorylation and its downstream signaling components, these methods provide robust evidence of Almonertinib's mechanism of action and its potential as an effective anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Almonertinib Mesilate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Almonertinib Mesilate used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Almonertinib in Patient-Derived Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Almonertinib (B607974), a third-generation EGFR tyrosine kinase inhibitor (TKI), in patient-derived organoid (PDO) cultures of non-small cell lung cancer (NSCLC). This document outlines the mechanism of action of Almonertinib, protocols for PDO establishment and drug sensitivity testing, and discusses potential resistance mechanisms.
Introduction to Almonertinib and Patient-Derived Organoids
Almonertinib is an orally administered, irreversible EGFR-TKI that selectively targets both EGFR-sensitizing mutations and the T790M resistance mutation.[1][2][3] In patients with EGFR T790M-positive NSCLC who have progressed on prior EGFR TKI therapy, Almonertinib has demonstrated significant clinical efficacy and a favorable safety profile.[3][4]
Patient-derived organoids (PDOs) are three-dimensional, in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original tumor tissue.[5] PDOs have emerged as a powerful preclinical model for studying tumor biology, predicting patient response to therapy, and investigating mechanisms of drug resistance.[5][6]
Mechanism of Action and Signaling Pathway
Almonertinib exerts its therapeutic effect by covalently binding to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain, thereby irreversibly inhibiting its activity.[7] This leads to the suppression of downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are crucial for tumor cell proliferation and survival.[8]
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by Almonertinib.
Caption: EGFR signaling pathway and Almonertinib's point of inhibition.
Quantitative Data Presentation
The following tables summarize the available efficacy data for Almonertinib. While specific IC50 values in patient-derived organoid models are not yet widely published, data from clinical trials and cell line studies provide valuable benchmarks.
Table 1: Clinical Efficacy of Almonertinib in EGFR T790M-Positive NSCLC Patients
| Metric | Value | 95% Confidence Interval | Study |
| Objective Response Rate (ORR) | 68.9% | 63-75% | APOLLO (Phase III)[4] |
| Disease Control Rate (DCR) | 93.4% | 90-96% | APOLLO (Phase III)[4] |
| Median Progression-Free Survival (PFS) | 12.3 months | 9.6-13.8 months | APOLLO (Phase III)[4] |
| Median Duration of Response (DoR) | 12.4 months | 11.3-NC | APOLLO (Phase III)[4] |
Table 2: In Vitro IC50 Values of Almonertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Almonertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | Data not available in searched articles |
| H1975 | L858R, T790M | Data not available in searched articles |
| HCC827 | Exon 19 deletion | Data not available in searched articles |
Note: Specific IC50 values for Almonertinib in NSCLC cell lines were not found in the provided search results. This table serves as a template for researchers to populate with their own experimental data or from future publications.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoids from NSCLC Biopsies
This protocol is a synthesis of established methods for generating PDOs from fresh tumor tissue.
Materials:
-
Fresh tumor biopsy or resection specimen
-
Gentle cell dissociation reagent (e.g., Miltenyi Biotec Tumor Dissociation Kit, human)
-
Basement membrane matrix (e.g., Matrigel®, Cultrex®)
-
Organoid growth medium (see formulation below)
-
Advanced DMEM/F-12
-
Penicillin-Streptomycin
-
GlutaMAX™
-
HEPES
-
B-27™ Supplement
-
N-2 Supplement
-
Recombinant human EGF (50 ng/mL)
-
Recombinant human FGF-10 (10 ng/mL)
-
Recombinant human Noggin (100 ng/mL)
-
Recombinant human R-spondin-1 (500 ng/mL)
-
A83-01 (500 nM)
-
Y-27632 (10 µM)
Procedure:
-
Tissue Processing: Mechanically mince the fresh tumor tissue into small fragments (<1 mm³).
-
Enzymatic Digestion: Incubate the minced tissue in a gentle cell dissociation reagent according to the manufacturer's instructions to obtain a single-cell suspension.
-
Cell Seeding: Resuspend the cell pellet in a basement membrane matrix at a concentration of 1x10⁴ to 5x10⁴ cells per 50 µL droplet.
-
Doming: Plate 50 µL droplets of the cell-matrix suspension into the center of wells of a pre-warmed 24-well plate.
-
Solidification: Invert the plate and incubate at 37°C for 15-20 minutes to allow the domes to solidify.
-
Culture: Add 500 µL of pre-warmed organoid growth medium to each well.
-
Maintenance: Replace the medium every 2-3 days. Passage the organoids every 7-14 days by dissociating them into smaller clusters or single cells and re-plating in a fresh basement membrane matrix.
Protocol 2: Almonertinib Drug Sensitivity Assay in NSCLC PDOs
Materials:
-
Established NSCLC PDO cultures
-
Almonertinib stock solution (dissolved in DMSO)
-
Organoid growth medium
-
96-well clear-bottom, black-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Organoid Dissociation: Dissociate mature PDOs into small, uniform clusters.
-
Seeding: Seed the organoid clusters in a basement membrane matrix in 96-well plates.
-
Drug Treatment: After 24-48 hours of recovery, treat the organoids with a serial dilution of Almonertinib (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C.
-
Viability Assessment: Measure cell viability using a luminescence-based assay according to the manufacturer's protocol.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curves. Calculate the IC50 values using a non-linear regression model.
Caption: Experimental workflow for Almonertinib drug sensitivity testing in PDOs.
Potential Resistance Mechanisms to Almonertinib
While Almonertinib is effective against the T790M mutation, acquired resistance can still emerge. PDO models are invaluable for studying these mechanisms. Potential resistance mechanisms include:
-
On-target alterations: Secondary mutations in the EGFR gene, such as C797S, can interfere with the covalent binding of third-generation TKIs. The L718Q mutation has also been implicated in resistance to osimertinib (B560133) and may be relevant for Almonertinib.[1]
-
Bypass signaling activation: Upregulation of alternative signaling pathways, such as MET or AXL amplification, can bypass the EGFR blockade.[8]
-
Histologic transformation: A shift from NSCLC to other histologies, such as small cell lung cancer, can render EGFR-targeted therapies ineffective.
-
Tumor microenvironment interactions: Cancer-associated fibroblasts (CAFs) have been shown to induce resistance to Almonertinib, potentially through the activation of the YAP/TAZ signaling pathway.[7][9]
References
- 1. Case Report: Response to Almonertinib in a Patient With Metastatic NSCLC Resistant to Osimertinib due to Acquired EGFR L718Q Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Safety, Efficacy, and Pharmacokinetics of Almonertinib (HS-10296) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Lung adenocarcinoma organoids harboring EGFR 19Del and L643V double mutations respond to osimertinib and gefitinib: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of TKI response in EGFR-mutant lung cancer patients-derived organoids using malignant pleural effusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cancer-associated fibroblasts induce almonertinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cancer-associated fibroblasts induce almonertinib resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy of Almonertinib and Anlotinib: Preclinical Application Notes and Protocols for NSCLC Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for the combination therapy of almonertinib (B607974) (a third-generation EGFR tyrosine kinase inhibitor) and anlotinib (B1662124) (a multi-targeted receptor tyrosine kinase inhibitor) in non-small cell lung cancer (NSCLC) models. The synergistic anti-tumor effects observed in preclinical studies suggest a promising therapeutic strategy for NSCLC.
I. Application Notes
The combination of almonertinib and anlotinib has demonstrated significant synergistic effects in preclinical NSCLC models, particularly in cell lines harboring EGFR mutations. Almonertinib potently targets EGFR-sensitizing and resistance mutations, while anlotinib inhibits multiple receptor tyrosine kinases involved in tumor angiogenesis and proliferation, including VEGFR, FGFR, and PDGFR.
Preclinical evidence indicates that this combination therapy effectively inhibits cell proliferation, suppresses colony formation, induces apoptosis, and reduces the invasion and migration of NSCLC cells. The underlying mechanism for this synergy appears to be the downregulation of the PI3K/AKT signaling pathway. These findings provide a strong basis for further investigation of this combination in clinical settings.
II. Quantitative Data Summary
The following tables summarize the quantitative data from a key preclinical study investigating the synergistic effects of almonertinib and anlotinib in the PC-9 and HCC827 NSCLC cell lines.
Table 1: IC50 Values of Almonertinib and Anlotinib in NSCLC Cell Lines
| Cell Line | Drug | IC50 (μmol/L) |
| PC-9 | Almonertinib | 1.701 |
| PC-9 | Anlotinib | 4.979 |
| HCC827 | Almonertinib | 2.961 |
| HCC827 | Anlotinib | 7.934 |
Table 2: Synergy Scores for Almonertinib and Anlotinib Combination Therapy
| Cell Line | Synergy Score (ZIP) | Interpretation |
| PC-9 | 19.112 | Synergistic |
| HCC827 | 12.325 | Synergistic |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of almonertinib and anlotinib on the viability of NSCLC cells.
Materials:
-
PC-9 and HCC827 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well plates
-
Almonertinib and Anlotinib stock solutions
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed PC-9 or HCC827 cells in 96-well plates at a density of 5 × 10³ cells/well and incubate overnight.
-
Treat the cells with varying concentrations of almonertinib, anlotinib, or the combination of both for 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability relative to the untreated control group.
Colony Formation Assay
This assay evaluates the long-term proliferative capacity of NSCLC cells following treatment with almonertinib and anlotinib.
Materials:
-
PC-9 and HCC827 cells
-
6-well plates
-
Almonertinib and Anlotinib
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed 500 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of almonertinib, anlotinib, or their combination.
-
Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3 days.
-
Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 20 minutes.
-
Count the number of colonies (containing >50 cells) in each well.
Apoptosis Assay (Flow Cytometry)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in NSCLC cells treated with the drug combination.
Materials:
-
PC-9 and HCC827 cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with almonertinib, anlotinib, or the combination for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the ability of NSCLC cells to migrate and invade through a basement membrane matrix.
Materials:
-
Transwell inserts with 8 µm pore size
-
Matrigel (for invasion assay)
-
PC-9 and HCC827 cells
-
Serum-free medium and medium with 10% FBS
Procedure:
-
For the invasion assay, coat the upper chamber of the Transwell insert with Matrigel.
-
Seed 5 × 10⁴ cells in the upper chamber in serum-free medium.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Add the test compounds (almonertinib, anlotinib, or combination) to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
Remove non-migrated/invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
-
Count the stained cells under a microscope.
Western Blot Analysis
This protocol is for detecting the expression and phosphorylation status of proteins in the PI3K/AKT signaling pathway.
Materials:
-
PC-9 and HCC827 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-AKT, anti-p-AKT, anti-Bax, anti-Bcl-2, anti-E-cadherin, anti-vimentin, anti-MMP2, anti-MMP9, and anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with almonertinib, anlotinib, or the combination for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL detection system.
IV. Visualizations
Caption: Proposed synergistic mechanism of almonertinib and anlotinib.
Caption: General experimental workflow for preclinical evaluation.
Caption: Logical relationship of the combination therapy.
Application Notes and Protocols for the Simultaneous Determination of Almonertinib and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almonertinib (B607974) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with EGFR T790M mutations.[1][2] Understanding the pharmacokinetics of almonertinib and its metabolites is crucial for optimizing dosing strategies and ensuring patient safety. This document provides a detailed application note and protocol for the simultaneous quantitative determination of almonertinib and its primary active metabolite, HAS-719, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described are compiled from validated methods in the scientific literature.[3][4][5][6][7][8]
Mechanism of Action and Metabolism
Almonertinib selectively and irreversibly inhibits EGFR with both sensitizing and T790M resistance mutations.[1] This inhibition blocks downstream signaling pathways, such as the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which are critical for cell proliferation and survival in EGFR-mutated cancers.
Almonertinib is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[5][9] The major metabolic pathways include N-demethylation to form the active metabolite HAS-719.[5][7] Other identified metabolic routes involve demethylation, oxidation, and conjugation with cysteine or acetylcysteine.[9] One study identified a total of 26 metabolites in blood, urine, and feces, with the parent drug being the most abundant component in plasma.[9][10] Besides HAS-719, another notable metabolite found in plasma is M440, a demethylation product.[9][10]
Signaling Pathway Diagram
Experimental Workflow
The general workflow for the LC-MS/MS analysis of almonertinib and its metabolites involves several key steps from sample collection to data analysis.
Detailed Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a widely used and effective method for extracting almonertinib and its metabolites from plasma samples.[3][4][6]
Materials:
-
Human or rat plasma samples
-
Almonertinib and HAS-719 analytical standards
-
Internal Standard (IS) solution (e.g., Zanubrutinib or a stable isotope-labeled standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add a specified amount of the internal standard solution to the plasma sample.
-
Add 200-300 µL of acetonitrile to the tube to precipitate the plasma proteins.[3]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the tubes at 12,000 g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or autosampler vial.
-
For some methods, the supernatant may be diluted with ultrapure water (e.g., 1:1 ratio) before injection to improve peak shape.[3]
-
The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The following are typical LC conditions for the separation of almonertinib and its metabolites.
| Parameter | Recommended Conditions |
| LC System | UPLC or UHPLC system |
| Column | C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[5] |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic acid in water or Ammonium acetate (B1210297) solution[3][4][5] |
| Mobile Phase B | Acetonitrile or Methanol[3][4][5] |
| Flow Rate | 0.4 mL/min[5] |
| Injection Volume | 1-5 µL |
| Gradient Elution | A gradient elution is typically used to achieve optimal separation. An example gradient is provided below. |
Example Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 0.5 | 70 | 30 |
| 0.5 - 1.5 | 70 -> 10 | 30 -> 90 |
| 1.5 - 3.5 | 10 | 90 |
| 3.5 - 3.6 | 10 -> 70 | 90 -> 30 |
| 3.6 - 4.1 | 70 | 30 |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer is used for the detection and quantification of almonertinib and its metabolites in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Recommended Conditions |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode[4][5] |
| Ion Source Temp. | Optimized for the specific instrument |
| MRM Transitions | See Table 1 |
| Collision Energy (CE) | Optimized for each analyte and transition |
| Cone Voltage (CV) | Optimized for each analyte |
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of almonertinib and its primary metabolite, HAS-719.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| Almonertinib | 526.0 - 526.2 | 72.0 - 72.2[5] | 26 | 10 |
| 411[4][6] | Optimized | Optimized | ||
| HAS-719 | 512.1 - 512.2 | 455.1 - 455.2[5] | 23 | 10 |
| 423[4][6] | Optimized | Optimized | ||
| Zanubrutinib (IS) | 472.15 | 290.00 | Optimized | Optimized |
Table 2: Method Validation Parameters
| Parameter | Almonertinib | HAS-719 | Reference |
| Linearity Range (ng/mL) | 0.1 - 1000 or 0.5 - 500 | 0.5 - 500 | [3][4] |
| LLOQ (ng/mL) | 0.1 or 0.5 | 0.5 | [3][5] |
| Accuracy (%) | Within ±15% | Within ±15% | [5] |
| Precision (%RSD) | < 15% | < 15% | [5] |
| Extraction Recovery (%) | 94.1 - 97.2 | Not specified | [3] |
| Matrix Effect (%) | 98.8 - 99.3 | Not specified | [3] |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the simultaneous determination of almonertinib and its active metabolite, HAS-719, in plasma. The protocol, including sample preparation by protein precipitation and a reversed-phase chromatographic separation, is straightforward and can be readily implemented in a bioanalytical laboratory. The provided quantitative data and method parameters serve as a valuable starting point for researchers and drug development professionals working on the pharmacokinetic analysis of almonertinib. Further optimization may be required based on the specific instrumentation and laboratory conditions.
References
- 1. Absorption, metabolism, excretion, and safety of [14C]almonertinib in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic disposition of the EGFR covalent inhibitor furmonertinib in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of a sensitive and reliable UPLC-MS/MS method to simultaneously quantify almonertinib and HAS-719 and its application to study the interaction with nicardipine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of almonertinib and its active metabolite HAS-719 in human plasma by LC-MS/MS: Evaluation of pharmacokinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Absorption, metabolism, excretion, and safety of [14C]almonertinib in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Almonertinib Hydrochloride Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Almonertinib (B607974) hydrochloride in cell line models.
Frequently Asked Questions (FAQs)
Q1: What is Almonertinib and what is its primary mechanism of action?
Almonertinib (also known as Aumolertinib or HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively and irreversibly inhibit EGFR-sensitizing mutations (like exon 19 deletions and L858R) as well as the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[1] Almonertinib works by covalently binding to the Cys-797 residue in the ATP-binding site of the mutant EGFR, which blocks downstream signaling pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, thereby inhibiting cancer cell proliferation and survival.[1][2]
Q2: My cell line, initially sensitive to Almonertinib, is now showing signs of resistance. What are the most common molecular mechanisms I should investigate?
Acquired resistance to third-generation EGFR TKIs like Almonertinib is complex. The primary mechanisms can be broadly categorized as either EGFR-dependent (on-target) or EGFR-independent (off-target).
-
EGFR-Dependent Resistance:
-
EGFR-Independent Resistance: These mechanisms activate alternative signaling pathways that "bypass" the EGFR blockade.
-
MET Amplification: Amplification of the MET proto-oncogene is a significant mechanism of acquired resistance.[5][6][7] This leads to the activation of the MET receptor tyrosine kinase and its downstream pathways, sustaining cell proliferation despite EGFR inhibition.[8]
-
HER2 Amplification: Similar to MET, amplification of the HER2 (ERBB2) gene can also drive resistance by activating alternative signaling.[4]
-
Activation of Downstream Pathways: Mutations or alterations in components of pathways downstream of EGFR, such as PIK3CA, KRAS, or BRAF, can lead to resistance.[4][9]
-
Histologic Transformation: In some cases, lung adenocarcinoma cells can transform into other histological subtypes, such as small cell lung cancer, which is a known resistance mechanism.[10]
-
Tumor Microenvironment: Cancer-associated fibroblasts (CAFs) in the tumor microenvironment can secrete factors like Hepatocyte Growth Factor (HGF), the ligand for MET, which can induce resistance.[11]
-
Troubleshooting Guide
Problem: The IC50 value of Almonertinib in my cell line has significantly increased.
This is the classic indicator of acquired resistance. A systematic approach is needed to confirm resistance and identify the underlying mechanism.
Step 1: Confirm Resistance and Establish a Resistant Cell Line
Your first step is to quantitatively confirm the shift in drug sensitivity and create a stable resistant cell line for further study.
Experimental Workflow for Developing and Confirming Resistance
Caption: Workflow for generating and characterizing resistant cell lines.
Step 2: Investigate the Mechanism of Resistance
Once you have a confirmed resistant cell line, you can investigate the molecular mechanism. A logical workflow is to first check for on-target mutations and then screen for off-target bypass pathways.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting Almonertinib resistance.
Step 3: Visualize the Signaling Pathways
Understanding the signaling context is crucial. Resistance occurs when cancer cells reactivate downstream pathways despite EGFR inhibition.
EGFR Signaling and Resistance Pathways
Caption: EGFR signaling and key mechanisms of Almonertinib resistance.
Quantitative Data
The degree of resistance is quantified by the fold-change in the half-maximal inhibitory concentration (IC50).
| Cell Line | Parent IC50 (Almonertinib) | Resistant Mechanism | Resistant IC50 (Almonertinib) | Fold Change | Reference |
| H1975 | Typical range: 1-10 nM | MET Amplification | > 1 µM | > 100-fold | Hypothetical Data |
| HCC827 | Typical range: 0.5-5 nM | EGFR C797S | > 1 µM | > 200-fold | Hypothetical Data |
| PC-9 | Typical range: 0.5-5 nM | HER2 Amplification | > 500 nM | > 100-fold | Hypothetical Data* |
Experimental Protocols
Protocol 1: Establishment of Drug-Resistant Cell Lines
This protocol describes the continuous exposure method to generate drug resistance in vitro.[12][13][14][15]
-
Initial Seeding: Seed the parental cancer cell line (e.g., H1975) in appropriate culture flasks.
-
Determine Initial IC50: Perform a cell viability assay (e.g., CCK-8 or MTT) to determine the baseline IC50 of Almonertinib for the parental cells.[13][14]
-
Initial Drug Exposure: Begin by treating the cells with Almonertinib at a concentration equal to the IC20 (the concentration that inhibits 20% of cell proliferation).[12]
-
Stepwise Dose Escalation: Once the cells resume a normal growth rate and morphology, passage them and increase the Almonertinib concentration by 25% to 50%.[12] Maintain cells at each concentration for 2-3 passages.
-
Monitoring: If cell death exceeds 50%, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.[12]
-
High-Dose Maintenance: Continue this stepwise increase over several months until the cells can proliferate in a high concentration of Almonertinib (e.g., 1 µM).
-
Confirmation: Re-evaluate the IC50 of the resistant population. A significant increase (e.g., >10-fold) confirms the development of resistance.[14][15]
-
Cryopreservation: Create frozen stocks of the resistant cell line at various passages to ensure reproducibility.[12]
Protocol 2: Western Blot for Protein Phosphorylation
This protocol is used to assess the activation status of bypass and downstream signaling pathways (e.g., p-MET, p-AKT, p-ERK).[8][16]
-
Cell Lysis: Treat both parental and resistant cells with or without Almonertinib for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]
-
SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the phosphorylated and total forms of your proteins of interest (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[16]
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to assess the activation status.
Protocol 3: Gene Amplification Analysis by qPCR
This protocol is used to quantify the copy number of genes like MET or HER2.
-
Genomic DNA Extraction: Extract high-quality genomic DNA (gDNA) from both parental and resistant cell lines.
-
Primer Design: Design or obtain validated qPCR primers for your target gene (MET or HER2) and a stable reference gene (e.g., RNase P).
-
qPCR Reaction Setup: Set up qPCR reactions in triplicate for each sample, including a reaction for the target gene and one for the reference gene. Use a SYBR Green or TaqMan-based master mix.
-
Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with an appropriate cycling protocol.
-
Data Analysis (ΔΔCt Method):
-
Calculate the average Ct (threshold cycle) value for each triplicate.
-
Normalize the target gene Ct to the reference gene Ct for each sample (ΔCt = Ct_target - Ct_reference).
-
Calculate the ΔΔCt by subtracting the ΔCt of the parental (calibrator) sample from the ΔCt of the resistant sample (ΔΔCt = ΔCt_resistant - ΔCt_parental).
-
The relative gene copy number is calculated as 2^(-ΔΔCt). A value significantly greater than 2 suggests gene amplification.
-
References
- 1. What is the mechanism of Almonertinib Mesilate? [synapse.patsnap.com]
- 2. Molecular pathways, resistance mechanisms and targeted interventions in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Long term survival achieved through combination of almonertinib and pyrotinib in EGFR-mutant/HER2-amplified advanced NSCLC patient: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. memoinoncology.com [memoinoncology.com]
- 6. Frontiers | Almonertinib-induced interstitial lung disease in an NSCLC patient co-harboring EGFR Ex19del mutation and MET de novo amplification: a case report and literature review [frontiersin.org]
- 7. Waxing and waning of MET amplification in EGFR mutated NSCLC in response to presence and absence of erlotinib selection pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Case Report: Response to Almonertinib in a Patient With Metastatic NSCLC Resistant to Osimertinib due to Acquired EGFR L718Q Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer-associated fibroblasts induce almonertinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Almonertinib hydrochloride solubility in DMSO and other solvents
Welcome to the technical support center for Almonertinib hydrochloride. This guide provides essential information for researchers, scientists, and drug development professionals on the solubility, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the handling and use of this compound.
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the highly recommended solvent for preparing stock solutions of this compound due to its high solubility.[1][2][3][4][5][6]
Q2: I am having difficulty dissolving this compound in DMSO. What should I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture, which significantly reduces the solubility of this compound.[2][7] Always use newly opened or properly stored anhydrous DMSO.
-
Apply sonication: Sonication is recommended to facilitate the dissolution of this compound in DMSO.[1]
-
Gentle warming: In some cases, gentle warming can aid dissolution. For aqueous solutions, warming to 60°C has been mentioned.[7] However, for DMSO, prolonged or excessive heating should be avoided to prevent degradation.
Q3: Can I dissolve this compound in water?
A3: this compound is generally considered insoluble in water.[1][2][3][4] One source suggests a solubility of 12.5 mg/mL in water can be achieved with the aid of ultrasonic treatment and heating to 60°C.[7] If preparing an aqueous solution, it is recommended to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer.
Q4: What is the shelf-life of this compound stock solutions?
A4: Prepared stock solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles.[7][8] Recommended storage conditions are:
Q5: My DMSO stock solution appears cloudy after storage. What could be the cause?
A5: Cloudiness can indicate that the compound has precipitated out of solution. This may be due to the stock solution concentration being too high, improper storage, or the use of DMSO that has absorbed moisture. Try gently warming the solution and vortexing to redissolve the compound. If the issue persists, preparing a fresh, more dilute stock solution with new DMSO is recommended.
Solubility Data
The solubility of this compound in various solvents is summarized in the table below. Please note that solubility can vary slightly between different batches of the compound.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 5 - 100 mg/mL[1][2][3][4][7] | 8.90 - 190.24 mM[1][2][3][4][7] | Fresh, anhydrous DMSO and sonication are recommended.[1][2][7] |
| Ethanol | 6 mg/mL[1][2][3][4] | 11.41 mM[1][2][3][4] | Sonication is recommended.[1] |
| Water | Insoluble[1][2][3][4] | - | One source reports 12.5 mg/mL with ultrasonic treatment and heating to 60°C.[7] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipette
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 562.11 g/mol ), you would need 5.62 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the mixture thoroughly for several minutes. If the compound does not fully dissolve, sonicate the vial for 10-15 minutes. Gentle warming can be applied if necessary.
-
Ensure Complete Dissolution: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months or longer).[2][7]
References
Almonertinib Hydrochloride Off-Target Effects: A Technical Support Guide for Preclinical Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Almonertinib (B607974) hydrochloride in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and primary off-target activities of Almonertinib in preclinical models?
A1: Almonertinib (also known as HS-10296) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its primary on-target activity is the potent and selective inhibition of EGFR with activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2][3] A key characteristic of Almonertinib is its significantly lower inhibitory activity against wild-type EGFR (EGFR-WT), which is believed to contribute to its favorable safety profile by minimizing on-target toxicities in non-cancerous tissues.[2][3][4]
A notable off-target interaction identified in preclinical studies is with ATP-binding cassette (ABC) drug transporters. Specifically, Almonertinib has been shown to interact with P-glycoprotein (P-gp, ABCB1), but not with breast cancer resistance protein (BCRP, ABCG2).[5] This interaction can lead to the reversal of multidrug resistance (MDR) mediated by ABCB1.[5]
Q2: We are observing unexpected cellular phenotypes in our experiments with Almonertinib that are inconsistent with EGFR inhibition alone. What could be the cause?
A2: While Almonertinib is highly selective for mutant EGFR, unexpected cellular phenotypes could arise from several factors:
-
Interaction with ABC Transporters: As mentioned, Almonertinib can inhibit the efflux function of ABCB1.[5] If your cell model overexpresses this transporter, or if you are co-administering a compound that is an ABCB1 substrate, you may observe effects related to altered drug accumulation.
-
Metabolite Activity: Preclinical studies have shown that Almonertinib is metabolized into various forms.[6] While the parent drug is the main circulating component, it is important to consider whether any metabolites formed in your experimental system have biological activity.
-
Cellular Context: The genetic and proteomic background of your specific cell line can influence its response to Almonertinib. The expression levels of EGFR, its downstream signaling components, and potential off-target proteins can all contribute to the observed phenotype.
Q3: How can we experimentally investigate potential off-target kinase effects of Almonertinib in our laboratory?
A3: To investigate potential off-target kinase effects, a tiered approach is recommended:
-
In Vitro Kinase Profiling: The most direct method is to screen Almonertinib against a broad panel of purified kinases (a "kinome scan"). This will provide IC50 or Kd values and identify potential off-target "hits."
-
Cellular Target Engagement: For any identified off-target kinases, you can perform cellular assays to confirm that Almonertinib is engaging the target in a cellular context. This can be done using techniques like cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays.
-
Downstream Signaling Analysis: If a potential off-target is confirmed, investigate the impact of Almonertinib on its downstream signaling pathway using methods such as Western blotting to assess the phosphorylation status of key substrates.
-
Phenotypic Assays: Utilize cellular assays relevant to the function of the potential off-target kinase to see if Almonertinib elicits the expected biological response.
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
-
Possible Cause: Variability in cell line passage number, which can affect expression levels of EGFR and other relevant proteins.
-
Troubleshooting Step: Use cells within a consistent and low passage number range for all experiments. Regularly perform cell line authentication.
-
Possible Cause: Inconsistent drug concentration due to improper storage or handling of Almonertinib hydrochloride.
-
Troubleshooting Step: Prepare fresh drug dilutions for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's recommendations.
-
Possible Cause: Presence of ABCB1 transporter activity affecting intracellular drug concentration.
-
Troubleshooting Step: Determine the ABCB1 expression status of your cell line. If highly expressed, consider using a known ABCB1 inhibitor as a control to assess its impact on your results.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Almonertinib against EGFR Variants
| Target | IC50 (nM) |
| EGFR del19/T790M | 0.21[1][2] |
| EGFR L858R/T790M | 0.29[1][2] |
| EGFR T790M | 0.37[1][2] |
| EGFR (Wild-Type) | 3.39[1][2] |
Table 2: Antiproliferative Activity of Almonertinib in NSCLC Cell Lines
| Cell Line | EGFR Status | IC50 (nM) |
| NCI-H1975 | L858R/T790M | 17.5[7] |
| PC-9 | ex19del | 24.0[7] |
| NCI-H292 | Wild-Type | 443.5[7] |
Table 3: Interaction of Almonertinib with ABC Drug Transporters
| Transporter | Interaction | Effect |
| ABCB1 (P-gp) | Inhibition of transport function[5] | Reversal of ABCB1-mediated multidrug resistance.[5] |
| ABCG2 (BCRP) | No significant interaction[5] | Does not reverse ABCG2-mediated multidrug resistance.[5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (SRB Assay)
This protocol is based on the methodology described for determining the antiproliferative effects of Almonertinib.[7]
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Cell Fixation: Gently wash the cells with PBS and fix with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base.
-
Data Acquisition: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a nonlinear regression model.
Protocol 2: Assessment of ABCB1-Mediated Multidrug Resistance Reversal
This protocol is adapted from studies on the interaction of Almonertinib with ABC transporters.[5]
-
Cell Culture: Use a pair of cell lines: a parental drug-sensitive line and a subline that overexpresses ABCB1 and is resistant to known ABCB1 substrates (e.g., paclitaxel).
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or SRB) to determine the IC50 of the chemotherapeutic agent (e.g., paclitaxel) in both cell lines in the presence and absence of a non-toxic concentration of Almonertinib.
-
Data Analysis: Calculate the fold-reversal (FR) value by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of Almonertinib in the resistant cell line. An FR value significantly greater than 1 indicates reversal of resistance.
Visualizations
Caption: On-target effect of Almonertinib on the EGFR signaling pathway.
Caption: Off-target interaction of Almonertinib with the ABCB1 transporter.
Caption: Workflow for investigating unexpected off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medkoo.com [medkoo.com]
- 5. The third-generation EGFR inhibitor almonertinib (HS-10296) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Third‐generation EGFR inhibitor HS‐10296 in combination with famitinib, a multi‐targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR‐mutant non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Almonertinib Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Almonertinib concentration in half-maximal inhibitory concentration (IC50) determination assays.
Frequently Asked Questions (FAQs)
Q1: What is Almonertinib and what is its mechanism of action?
Almonertinib is a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI).[1][2] It is designed to selectively target both EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first or second-generation EGFR TKIs.[1][2][3] Almonertinib forms an irreversible covalent bond with the cysteine-797 residue in the ATP-binding site of the mutant EGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[4]
Q2: Which cell lines are recommended for determining the IC50 of Almonertinib?
The choice of cell line is critical for obtaining meaningful IC50 values. It is recommended to use non-small cell lung cancer (NSCLC) cell lines with well-characterized EGFR mutation statuses.
-
For T790M resistance mutation: The NCI-H1975 cell line is a standard model as it harbors both the L858R activating mutation and the T790M resistance mutation.
-
For EGFR-sensitizing mutations: Cell lines such as PC-9 (exon 19 deletion) and HCC827 (exon 19 deletion) are highly sensitive to EGFR inhibitors.
-
For wild-type (WT) EGFR: A cell line with wild-type EGFR, such as A431, can be included to determine the selectivity of Almonertinib.
Q3: What is a suitable starting concentration range for Almonertinib in an IC50 experiment?
For a potent inhibitor like Almonertinib, a broad concentration range should be tested initially. A common starting point is a serial dilution from a high concentration (e.g., 1 µM to 10 µM) down to a low concentration (e.g., 0.01 nM to 0.1 nM). A 10-point, 3-fold or 5-fold serial dilution is a standard approach to obtain a full dose-response curve. Subsequent experiments can then focus on a narrower range of concentrations around the estimated IC50 to improve accuracy.
Q4: What is the recommended incubation time for Almonertinib in a cell viability assay?
A standard incubation time for cell viability assays with EGFR inhibitors is 72 hours. This duration is generally sufficient for the inhibitor to exert its anti-proliferative effects. However, the optimal time can vary between cell lines, so a time-course experiment (e.g., 24, 48, and 72 hours) may be beneficial to determine the ideal endpoint for your specific experimental setup.[5]
Data Presentation
Table 1: Reported IC50 Values of Almonertinib in Various Cell Lines
| Cell Line | EGFR Mutation Status | Reported IC50 (nM) |
| NCI-H1975 | L858R/T790M | 0.29 |
| PC-9 | Exon 19 deletion | Not explicitly found for Almonertinib, but sensitive to third-gen TKIs |
| HCC827 | Exon 19 deletion | Not explicitly found for Almonertinib, but sensitive to third-gen TKIs |
| A-431 | Wild-Type | 208.7 |
| Ba/F3 | T790M | 0.37 |
| Ba/F3 | T790M/L858R | 0.29 |
| Ba/F3 | T790M/Del19 | 0.21 |
| Ba/F3 | Wild-Type | 3.39 |
Note: IC50 values can vary between laboratories due to differences in experimental conditions.
Experimental Protocols
Detailed Protocol for IC50 Determination using MTT Assay
This protocol outlines the steps for determining the IC50 of Almonertinib in the NCI-H1975 cell line.
Materials:
-
Almonertinib stock solution (e.g., 10 mM in DMSO)
-
NCI-H1975 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture NCI-H1975 cells to 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh medium to create a single-cell suspension.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Almonertinib in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series starting from 1 µM). It is advisable to prepare intermediate dilutions to minimize pipetting errors.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Almonertinib.
-
Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT without disturbing the crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Pipetting errors during drug dilution or addition.3. "Edge effect" in the 96-well plate. | 1. Ensure a homogenous single-cell suspension before seeding.2. Use calibrated pipettes and be consistent with pipetting technique.3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| No dose-response curve (flat line) | 1. Almonertinib is inactive or degraded.2. The chosen cell line is resistant to the inhibitor.3. The concentration range is too low. | 1. Verify the integrity and activity of the compound. Prepare fresh stock solutions.2. Use a positive control cell line known to be sensitive to Almonertinib (e.g., NCI-H1975). Confirm EGFR expression and mutation status of your cell line.3. Test a wider and higher concentration range (e.g., up to 10 µM). |
| IC50 value is higher than expected | 1. High cell seeding density.2. Short incubation time.3. Presence of serum in the media may interfere with the inhibitor. | 1. Optimize cell seeding density; higher density can lead to a right-shift in the IC50 curve.2. Increase the incubation time to 72 hours.3. Consider reducing the serum concentration during the drug treatment period if compatible with cell health. |
| Incomplete dose-response curve (no bottom plateau) | The highest concentration tested is not sufficient to achieve maximal inhibition. | Extend the concentration range to higher values until a clear bottom plateau is observed. |
| Steep or shallow dose-response curve | 1. Inappropriate concentration range.2. Off-target effects (steep curve).3. Weak inhibition or complex binding kinetics (shallow curve). | 1. Adjust the concentration range to have 8-12 points bracketing the expected IC50.2. Consider assays to assess the inhibitor's specificity if off-target effects are suspected.3. For irreversible inhibitors like Almonertinib, a time-dependent IC50 is expected. Ensure consistent incubation times. |
Visualizations
Caption: Almonertinib's inhibition of mutant EGFR signaling.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. EGFR and PI3K Signalling Pathways as Promising Targets on Circulating Tumour Cells from Patients with Metastatic Gastric Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Almonertinib Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with Almonertinib (B607974) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is Almonertinib and what is its mechanism of action?
A1: Almonertinib (HS-10296) is a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively target EGFR-sensitizing mutations and the T790M resistance mutation, with reduced activity against wild-type EGFR.[1][2] By irreversibly binding to the kinase domain of the mutant EGFR, Almonertinib blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1][2]
Q2: What are the most common toxicities observed with Almonertinib in animal models?
A2: Based on clinical data and the known class effects of EGFR inhibitors, the most anticipated toxicities in animal models would primarily affect tissues with high EGFR expression. These include:
-
Dermatological: Skin rash (papulopustular) and pruritus (itching).[3]
-
Gastrointestinal: Diarrhea, nausea, and vomiting.[3]
-
Biochemical Abnormalities: Increased blood creatine (B1669601) phosphokinase and elevated liver transaminases (alanine aminotransferase - ALT).[4][5]
-
General: Fatigue and decreased appetite.
Q3: How should I monitor for Almonertinib-induced toxicity in my animal studies?
A3: A robust monitoring plan is essential for the early detection and management of toxicities. We recommend the following:
-
Daily Clinical Observations: Record body weight, food and water intake, and general appearance (e.g., posture, activity, grooming).[6]
-
Dermatological Assessment: Implement a standardized scoring system to quantify the severity of skin rash.[6]
-
Gastrointestinal Monitoring: Note the consistency and frequency of feces to detect and grade diarrhea.[6][7]
-
Regular Blood Work: Conduct periodic blood sampling for complete blood counts (CBC) and serum chemistry panels to monitor for changes in liver enzymes, creatine phosphokinase, and kidney function.[6]
Q4: Is there a known Maximum Tolerated Dose (MTD) for Almonertinib in common animal models?
A4: Publicly available preclinical studies explicitly detailing the Maximum Tolerated Dose (MTD) of Almonertinib in rodent models like mice and rats are limited. However, a Phase 1 clinical trial in humans explored doses ranging from 55 mg to 260 mg daily.[5] The 260 mg dose was not further evaluated due to safety concerns and exposure saturation, suggesting that a dose-limiting toxicity threshold was being approached.[4][5] Dose-range finding studies are crucial to establish the MTD in your specific animal model and experimental conditions.[8][9]
Troubleshooting Guides
Problem 1: Animal exhibits significant skin rash and pruritus.
-
Potential Cause: Inhibition of EGFR signaling in the skin disrupts the normal growth and function of keratinocytes, leading to an inflammatory response.[10]
-
Troubleshooting Steps:
-
Dose Reduction/Interruption: Consider a temporary halt in dosing or a dose reduction to allow for skin recovery.[6]
-
Supportive Care: Apply a thin layer of a veterinary-approved, non-medicated emollient to the affected areas to maintain skin hydration.[11]
-
Environmental Enrichment: Provide enrichment to reduce stress-related scratching.[6]
-
Histopathological Analysis: At the end of the study, collect skin biopsies for histological examination to characterize the nature and severity of the dermatitis.[6]
-
Problem 2: Animal develops moderate to severe diarrhea.
-
Potential Cause: EGFR inhibition in the gastrointestinal tract can disrupt mucosal integrity and alter electrolyte and water absorption, leading to diarrhea.[12][13]
-
Troubleshooting Steps:
-
Dose Adjustment: Temporarily suspend dosing or reduce the dose of Almonertinib.[6]
-
Supportive Care: Ensure ad libitum access to water and consider providing a supplementary hydration source like a hydrogel pack or electrolyte solution to prevent dehydration.[14] Monitor body weight daily; if weight loss exceeds 15%, consider subcutaneous fluid administration.[14]
-
Anti-diarrheal Medication: The use of loperamide (B1203769) can be considered to slow intestinal motility. Consult with a veterinarian for appropriate dosing for your animal model.[15][16]
-
Dietary Modification: Provide a highly palatable and easily digestible diet.
-
Problem 3: Elevated liver enzymes (ALT) are observed in serum chemistry.
-
Potential Cause: Almonertinib can induce hepatotoxicity, as indicated by elevated ALT levels in clinical trials.[4][5]
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat the blood work to confirm the elevation of liver enzymes.
-
Dose Modification: A dose reduction or temporary discontinuation of Almonertinib may be necessary.
-
Histopathology: At necropsy, collect liver tissue for histopathological evaluation to assess the extent of any liver damage.
-
Rule out Other Causes: Ensure that other experimental factors or co-administered agents are not contributing to the liver toxicity.
-
Quantitative Data Summary
The following table summarizes dose-escalation and adverse event data from a Phase 1 clinical trial of Almonertinib in humans. This data can provide a reference for potential dose-dependent toxicities in animal models, but it is crucial to perform dedicated dose-range finding studies in the specific animal model being used.
| Dose Level (Human) | Most Common Grade ≥3 Treatment-Related Adverse Events |
| 55 mg | Data not specifically stratified by dose in the provided results. |
| 110 mg | Increased blood creatine phosphokinase (10%), Increased alanine (B10760859) aminotransferase (3%)[4][5] |
| 220 mg | Data not specifically stratified by dose in the provided results. |
| 260 mg | Not further evaluated due to safety concerns and saturation of exposure.[4][5] |
Experimental Protocols
Protocol 1: Assessment and Management of Almonertinib-Induced Dermatitis in Mice
-
Animal Model: Utilize an appropriate tumor-bearing mouse model for your study.
-
Dosing: Administer Almonertinib at the desired dose and schedule, based on prior dose-range finding studies.
-
Monitoring:
-
Visually inspect the skin of each animal daily.
-
Score the severity of the skin rash using a standardized scale (e.g., 0 = no rash, 1 = mild erythema, 2 = moderate erythema with papules, 3 = severe erythema with pustules and/or ulceration).
-
Record the body weight and general health status daily.
-
-
Management:
-
For Grade 1 rash, continue monitoring.
-
For Grade 2 rash, consider applying a topical emollient daily.
-
For Grade 3 rash, interrupt Almonertinib dosing until the rash improves to Grade 1 or less. Consider a dose reduction upon re-initiation of treatment.
-
-
Pathology: At the end of the study, collect skin samples for histopathological analysis to evaluate epidermal changes and inflammatory infiltrates.
Protocol 2: Monitoring and Management of Almonertinib-Induced Diarrhea in Mice
-
Animal Model: Use a suitable tumor-bearing mouse model.
-
Dosing: Administer Almonertinib as planned.
-
Monitoring:
-
Measure the body weight of each animal daily.
-
Assess fecal consistency daily using a scoring system (e.g., 0 = normal, well-formed pellets; 1 = soft pellets; 2 = loose, unformed stool; 3 = watery diarrhea).
-
Monitor for signs of dehydration (e.g., skin tenting, reduced activity).
-
-
Management:
-
For Grade 1-2 diarrhea, ensure adequate hydration with free access to water and consider providing electrolyte-supplemented water.
-
For Grade 3 diarrhea or significant weight loss (>15%), suspend Almonertinib treatment. Administer subcutaneous fluids (e.g., 1 mL of sterile saline). Consider initiating loperamide treatment after veterinary consultation.
-
-
Intestinal Histopathology: At necropsy, collect sections of the small and large intestines to evaluate for mucosal changes.
Visualizations
Caption: Almonertinib inhibits the EGFR signaling pathway.
Caption: Workflow for toxicity management in animal studies.
Caption: Pathophysiology of Almonertinib-induced skin rash.
References
- 1. medkoo.com [medkoo.com]
- 2. What is the mechanism of Almonertinib Mesilate? [synapse.patsnap.com]
- 3. The efficacy of almonertinib and anlotinib combination therapy for advanced non‐small‐cell lung cancer patients who continued to experience cancer progression during third‐generation EGFR‐TKI treatment: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety, Efficacy, and Pharmacokinetics of Almonertinib (HS-10296) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 9. nc3rs.org.uk [nc3rs.org.uk]
- 10. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reducing Skin Toxicities from EGFR Inhibitors with Topical BRAF Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of diarrhea induced by EGFR-TKIs in advanced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diarrhea Induced by Small Molecule Tyrosine Kinase Inhibitors Compared With Chemotherapy: Potential Role of the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to Almonertinib in NSCLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to Almonertinib in non-small cell lung cancer (NSCLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Almonertinib?
Acquired resistance to Almonertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), can be broadly categorized into on-target and off-target mechanisms.
-
On-target resistance primarily involves the emergence of secondary mutations in the EGFR gene that interfere with drug binding. The most common on-target resistance mechanism is the C797S mutation.[1][2][3] Other less frequent EGFR mutations, such as L718Q, have also been reported.[4]
-
Off-target resistance occurs through mechanisms that do not involve alterations to the EGFR gene itself. These include:
-
Bypass Pathway Activation: Activation of alternative signaling pathways that circumvent the need for EGFR signaling. The most prevalent bypass pathway is the amplification of the MET gene.[1][5] Other bypass pathways involve amplifications or mutations in HER2, KRAS, BRAF, and PIK3CA.[5][6]
-
Histological Transformation: The transformation of NSCLC into other histological subtypes, most commonly small cell lung cancer (SCLC).[2][5][7] This transformation is a significant mechanism of resistance, occurring in a notable percentage of patients.[5][7]
-
Q2: How frequently are different resistance mechanisms observed?
The frequency of resistance mechanisms can vary among patient populations. The table below summarizes the approximate prevalence of common resistance mechanisms to third-generation EGFR TKIs like Osimertinib (B560133), which is structurally similar to Almonertinib.
| Resistance Mechanism | Category | Approximate Frequency (Post-1st Line TKI) | Approximate Frequency (Post-2nd Line TKI) |
| MET Amplification | Bypass Pathway | 15-19%[1][5] | 5-50%[8] |
| EGFR C797S Mutation | On-target Mutation | 6-7%[1] | 10-20%[3] |
| Histological Transformation (to SCLC) | Phenotypic Change | 14%[5] | 4-15%[5] |
| HER2 Amplification | Bypass Pathway | 2%[5][6] | 5%[5][6] |
| BRAF V600E Mutation | Bypass Pathway | 3%[5] | 3%[6] |
| KRAS Mutation | Bypass Pathway | 1%[5] | 3%[6] |
| PIK3CA Mutation | Bypass Pathway | - | - |
Q3: What is the significance of the EGFR C797S mutation being in cis or trans with the T790M mutation?
The allelic context of the C797S mutation relative to the T790M mutation is critical for determining subsequent treatment strategies.
-
Cis configuration: When C797S and T790M mutations are on the same allele, the tumor is resistant to all generations of EGFR TKIs.[3]
-
Trans configuration: When C797S and T790M mutations are on different alleles, the tumor may retain sensitivity to a combination of first- and third-generation EGFR TKIs.[3]
Troubleshooting Guides & Experimental Protocols
This section provides guidance on common experimental challenges and detailed protocols for key assays used to identify Almonertinib resistance mechanisms.
Issue 1: Failure to Detect Resistance Mutations in Tumor Tissue
Possible Cause:
-
Low tumor purity in the sample.
-
Insufficient sensitivity of the detection method.
-
The resistance mechanism is not a detectable mutation (e.g., epigenetic changes, protein overexpression).
Troubleshooting Steps:
-
Assess Tumor Content: Have a pathologist review the tissue section to estimate the percentage of tumor cells. Enrichment techniques like macrodissection may be necessary for samples with low tumor purity.
-
Employ a More Sensitive Assay: If initial screening with methods like Sanger sequencing fails, consider using more sensitive techniques such as Next-Generation Sequencing (NGS) or droplet digital PCR (ddPCR).[9][10][11]
-
Investigate Non-Mutational Mechanisms: If no mutations are found, consider performing Fluorescence In Situ Hybridization (FISH) for gene amplifications (MET, HER2) or Immunohistochemistry (IHC) for protein expression changes and histological transformation.[7][12]
Experimental Protocols
Protocol 1: Detection of EGFR C797S Mutation using Droplet Digital PCR (ddPCR)
This protocol is adapted for the detection of known point mutations from circulating tumor DNA (ctDNA) in plasma.
Materials:
-
cfDNA isolated from plasma
-
ddPCR Supermix for Probes (no dUTP)
-
EGFR C797S multiplex assay (containing primers and probes for mutant and wild-type alleles)
-
Nuclease-free water
-
ddPCR system (droplet generator and reader)
Procedure:
-
Reaction Setup: In a sterile tube, prepare the ddPCR reaction mix for each sample in duplicate. For a 20 µL reaction:
-
10 µL of 2x ddPCR Supermix
-
1 µL of EGFR C797S multiplex assay
-
7 µL of cfDNA template
-
2 µL of nuclease-free water
-
Include no-template controls (NTCs) with water instead of cfDNA.
-
-
Droplet Generation: Load the 20 µL reaction mix into the droplet generator cartridge according to the manufacturer's instructions to create an emulsion.
-
Thermal Cycling: Transfer the droplet emulsion to a 96-well PCR plate. Seal the plate and perform thermal cycling with the following conditions:
-
Enzyme Activation: 95°C for 10 minutes (1 cycle)
-
Denaturation: 94°C for 30 seconds
-
Annealing/Extension: 55°C for 1 minute (40 cycles)
-
Enzyme Deactivation: 98°C for 10 minutes (1 cycle)
-
Hold: 4°C
-
-
Droplet Reading: Place the PCR plate into the droplet reader. The software will count the number of positive and negative droplets for both the mutant and wild-type alleles.
-
Data Analysis: Calculate the fractional abundance of the C797S mutation using the software. The limit of detection for this method can be as low as 0.02%.[9]
Protocol 2: Detection of MET Gene Amplification using Fluorescence In Situ Hybridization (FISH)
This protocol outlines the general steps for performing FISH on formalin-fixed, paraffin-embedded (FFPE) NSCLC tissue sections.
Materials:
-
4-µm thick FFPE tissue sections on slides
-
MET/CEP7 dual-color FISH probe
-
Deparaffinization and pretreatment reagents
-
Hybridization buffer
-
DAPI counterstain
-
Fluorescence microscope with appropriate filters
Procedure:
-
Deparaffinization and Pretreatment:
-
Bake slides to adhere the tissue.
-
Deparaffinize the slides in xylene and rehydrate through a series of ethanol (B145695) washes.
-
Perform heat-induced epitope retrieval and protease digestion to expose the target DNA.
-
-
Probe Hybridization:
-
Denature the probe and the target DNA on the slide.
-
Apply the MET/CEP7 FISH probe to the tissue section and cover with a coverslip.
-
Hybridize overnight in a humidified chamber at 37°C.
-
-
Post-Hybridization Washes:
-
Wash the slides in a stringent wash buffer to remove non-specifically bound probe.
-
Wash in a less stringent buffer.
-
-
Counterstaining and Mounting:
-
Apply DAPI counterstain to visualize the cell nuclei.
-
Mount a coverslip onto the slide.
-
-
Scoring and Interpretation:
Protocol 3: Identification of Small Cell Lung Cancer (SCLC) Transformation using Immunohistochemistry (IHC)
This protocol describes the IHC staining for neuroendocrine markers to identify SCLC transformation.
Materials:
-
FFPE tissue sections
-
Primary antibodies against Synaptophysin (SYN), Chromogranin A (CgA), and CD56 (NCAM)
-
Secondary antibody and detection system
-
Hematoxylin counterstain
Procedure:
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced antigen retrieval.
-
Blocking: Block endogenous peroxidase activity and non-specific protein binding.
-
Primary Antibody Incubation: Incubate the slides with the primary antibodies (SYN, CgA, CD56) according to the manufacturer's recommended dilution and incubation time.
-
Secondary Antibody and Detection: Apply the appropriate secondary antibody followed by the detection reagent (e.g., DAB).
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides and mount a coverslip.
-
Interpretation: SCLC transformation is indicated by the characteristic small cell morphology and positive staining for at least one of the neuroendocrine markers (SYN, CgA, or CD56).[15][16] CD56 is the most sensitive marker for SCLC.[15]
Protocol 4: Assessing Almonertinib Resistance using a Cell Viability Assay (MTT Assay)
This protocol can be used to determine the half-maximal inhibitory concentration (IC50) of Almonertinib in NSCLC cell lines.
Materials:
-
NSCLC cell lines (parental and potentially resistant)
-
96-well plates
-
Cell culture medium
-
Almonertinib stock solution
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Almonertinib for 24-72 hours.[17] Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the drug concentration and calculate the IC50 value. An increase in the IC50 value in a cell line compared to the parental line indicates acquired resistance.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Almonertinib.
Caption: Overview of acquired resistance mechanisms to Almonertinib.
Caption: Workflow for identifying Almonertinib resistance mechanisms.
References
- 1. Candidate mechanisms of acquired resistance to first-line osimertinib in EGFR-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired resistance to osimertinib in patients with non-small-cell lung cancer: mechanisms and clinical outcomes | springermedizin.de [springermedizin.de]
- 3. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Case Report: Response to Almonertinib in a Patient With Metastatic NSCLC Resistant to Osimertinib due to Acquired EGFR L718Q Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired Resistance to Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer: How Do We Overcome It? | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Histopathological transformation to small-cell lung carcinoma in non-small cell lung carcinoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Rapidly evolving therapeutic advances for classical EGFR-mutant NSCLC [frontiersin.org]
- 9. 5816323.fs1.hubspotusercontent-na2.net [5816323.fs1.hubspotusercontent-na2.net]
- 10. Mutation Detection Using Digital PCR | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. scispace.com [scispace.com]
- 12. Fast fluorescence in situ hybridisation for the enhanced detection of MET in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Meeting an un-MET need: Targeting MET in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The potential role of next-generation sequencing in identifying MET amplification and disclosing resistance mechanisms in NSCLC patients with osimertinib resistance [frontiersin.org]
- 15. Best Practices Recommendations for Diagnostic Immunohistochemistry in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The spectrum of immunohistochemical staining of small-cell lung carcinoma in specimens from transbronchial and open-lung biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wjpls.org [wjpls.org]
Impact of ABCB1 overexpression on Almonertinib efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of ABCB1 overexpression on Almonertinib (B607974) efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Almonertinib?
Almonertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4][5] It is designed to selectively inhibit both EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, which commonly leads to resistance against first- and second-generation EGFR TKIs.[1][2][3][4] Almonertinib binds irreversibly to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, leading to the inhibition of downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which in turn suppresses cancer cell proliferation and induces apoptosis.[3][4]
Q2: What is ABCB1 and how does it contribute to multidrug resistance (MDR)?
ABCB1, also known as P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MDR1), is a member of the ATP-binding cassette (ABC) transporter superfamily.[6][7][8] It functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally diverse xenobiotics, including many anticancer drugs, out of the cell.[6][7][9] Overexpression of ABCB1 in cancer cells can reduce the intracellular concentration of chemotherapeutic agents, thereby decreasing their efficacy and leading to multidrug resistance (MDR).[7]
Q3: Does overexpression of ABCB1 confer resistance to Almonertinib?
Current research indicates that overexpression of ABCB1 does not confer significant resistance to Almonertinib.[10][11][12][13] Studies have shown that cancer cell lines overexpressing ABCB1 remain as sensitive to Almonertinib's cytotoxic effects as their parental, drug-sensitive counterparts.[10] However, one study has suggested that Almonertinib is a substrate of ABCB1 and BCRP transporters, which could imply a potential for resistance.[14] This discrepancy may be due to different experimental conditions or cell models used and warrants further investigation.
Q4: Can Almonertinib modulate the function of ABCB1?
Yes, Almonertinib has been shown to inhibit the drug transport function of ABCB1.[10][11][12][13] It can act as a competitive inhibitor of the transporter, thereby blocking the efflux of other chemotherapeutic drugs that are substrates of ABCB1. This action can reverse ABCB1-mediated multidrug resistance and re-sensitize cancer cells to conventional anticancer agents.[10][11][15]
Troubleshooting Guides
Problem 1: Unexpected resistance to Almonertinib in ABCB1-overexpressing cell lines.
While most studies show ABCB1 overexpression does not cause Almonertinib resistance, if you observe this phenomenon, consider the following:
-
Possible Cause 1: Co-expression of other resistance mechanisms. The resistance may not be solely due to ABCB1. Cancer cells can employ multiple resistance mechanisms simultaneously.
-
Troubleshooting Step: Screen your cell lines for the expression of other ABC transporters like ABCG2 (BCRP), or for the presence of other known resistance mechanisms to EGFR TKIs.
-
-
Possible Cause 2: High levels of Almonertinib efflux. Although debated, some evidence suggests Almonertinib can be a substrate for ABCB1.[14] Very high levels of ABCB1 expression might lead to a noticeable efflux.
-
Troubleshooting Step: Perform a direct drug transport assay to measure the intracellular accumulation of radiolabeled or fluorescently-tagged Almonertinib in your ABCB1-overexpressing and parental cells. A lower accumulation in the overexpressing cells would suggest active efflux.
-
Problem 2: Inconsistent results in ABCB1 functional assays after Almonertinib treatment.
-
Possible Cause 1: Suboptimal concentration of Almonertinib. The inhibitory effect of Almonertinib on ABCB1 is concentration-dependent.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of Almonertinib for ABCB1 inhibition in your specific cell line. Refer to published data for typical concentration ranges.
-
-
Possible Cause 2: Issues with the functional assay itself. Assays like the Rhodamine 123 or Calcein-AM efflux assays can be sensitive to experimental conditions.
-
Troubleshooting Step: Ensure that your assay protocol is optimized. This includes appropriate incubation times, cell densities, and positive/negative controls (e.g., a known ABCB1 inhibitor like verapamil (B1683045) or elacridar).
-
Data Presentation
Table 1: Cytotoxicity of Almonertinib in ABCB1-Overexpressing vs. Parental Cell Lines
| Cell Line | ABCB1 Expression | IC50 of Almonertinib (nM) | Reference |
| Parental Cells | Low/Negative | Data not consistently reported across studies | [10] |
| ABCB1-Overexpressing Cells | High | Data not consistently reported across studies, but similar to parental cells | [10] |
Note: Specific IC50 values vary between studies and cell lines, but the key finding is the lack of a significant difference between parental and ABCB1-overexpressing cells.[10]
Table 2: Reversal of ABCB1-Mediated Multidrug Resistance by Almonertinib
| Cell Line | ABCB1 Substrate | Fold Reversal by Almonertinib | Reference |
| NCI-ADR-RES | Paclitaxel | Specific values vary | [10][15] |
| KB-V-1 | Vincristine | Specific values vary | [10][15] |
| MDR19 | Colchicine | Specific values vary | [10][15] |
Fold Reversal is calculated as the IC50 of the ABCB1 substrate alone divided by the IC50 of the substrate in the presence of Almonertinib.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of Almonertinib.
-
Materials:
-
96-well plates
-
Cancer cell lines (parental and ABCB1-overexpressing)
-
Complete culture medium
-
Almonertinib stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[16]
-
Prepare serial dilutions of Almonertinib in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the Almonertinib dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[16]
-
2. Western Blot for ABCB1 Expression
This protocol is used to confirm the overexpression of ABCB1 protein.
-
Materials:
-
Cell lysates from parental and ABCB1-overexpressing cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ABCB1/P-gp
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.[17][18][19]
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Repeat the process for the loading control to ensure equal protein loading.
-
3. Rhodamine 123 Efflux Assay (Flow Cytometry)
This functional assay measures the efflux activity of ABCB1.
-
Materials:
-
Parental and ABCB1-overexpressing cells
-
Rhodamine 123 (a fluorescent substrate of ABCB1)
-
Almonertinib or a known ABCB1 inhibitor (e.g., verapamil)
-
Flow cytometer
-
-
Procedure:
-
Harvest and resuspend cells in culture medium.
-
Pre-incubate the cells with or without Almonertinib (or another inhibitor) for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µM and incubate for another 30-60 minutes at 37°C to allow for dye accumulation.
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate at 37°C to allow for efflux.
-
At different time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the cells.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A decrease in fluorescence over time indicates efflux.
-
Compare the rate of efflux between parental and ABCB1-overexpressing cells, and the effect of Almonertinib on this rate.
-
Visualizations
Caption: Almonertinib's mechanism of action on the EGFR signaling pathway.
References
- 1. Aumolertinib | C30H35N7O2 | CID 121280087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Almonertinib Mesilate? [synapse.patsnap.com]
- 4. What is Almonertinib Mesilate used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinPGx [clinpgx.org]
- 7. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Mechanism of multidrug recognition by MDR1/ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The third-generation EGFR inhibitor almonertinib (HS-10296) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The third-generation EGFR inhibitor almonertinib (HS-10296) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs. | Sigma-Aldrich [merckmillipore.com]
- 12. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 13. The third-generation EGFR inhibitor almonertinib (HS-10296) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. benchchem.com [benchchem.com]
- 17. Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Decrease of ABCB1 protein expression and increase of G1 phase arrest induced by oleanolic acid in human multidrug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. img.abclonal.com [img.abclonal.com]
Validation & Comparative
A Head-to-Head Comparison: Almonertinib Hydrochloride vs. Osimertinib in T790M+ NSCLC Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of almonertinib (B607974) hydrochloride and osimertinib (B560133), two prominent third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), in the context of T790M-positive non-small cell lung cancer (NSCLC). This analysis is supported by preclinical and clinical experimental data to inform research and development decisions.
Both almonertinib (also known as aumolertinib or HS-10296) and osimertinib are irreversible EGFR-TKIs designed to overcome the resistance conferred by the T790M "gatekeeper" mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[1][2] These third-generation inhibitors selectively target mutant forms of EGFR, including sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while showing less activity against wild-type (WT) EGFR, which is expected to reduce certain side effects.[2][3]
Mechanism of Action: Covalent Inhibition of Mutant EGFR
Almonertinib and osimertinib share a similar mechanism of action. They form a covalent bond with the cysteine-797 residue within the ATP-binding pocket of the mutant EGFR kinase domain. This irreversible binding effectively blocks EGFR signaling pathways, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[1][2] The structural modifications in these third-generation inhibitors, such as the cyclopropyl (B3062369) group in almonertinib, are designed to enhance their binding affinity and selectivity for the T790M mutant EGFR.[2]
Preclinical Performance in T790M+ NSCLC Models
In Vitro Potency
Preclinical studies have evaluated the inhibitory activity of both almonertinib and osimertinib against various EGFR mutant cell lines. The half-maximal inhibitory concentration (IC50) values from these studies indicate the potency of each inhibitor, with lower values signifying greater potency.
| Target | Almonertinib IC50 (nM) | Osimertinib IC50 (nM) |
| EGFR T790M/L858R | 0.29[3] | 5 - 11[4] |
| EGFR T790M/Del19 | 0.21[3] | 8 - 17[4] |
| EGFR T790M | 0.37[3] | Not explicitly provided in a direct comparison |
| Wild-Type EGFR | 3.39[3] | 461 - 650[4] |
| Note: Data for each drug is compiled from different sources and may not be directly comparable due to variations in experimental conditions. |
Based on the available data, almonertinib demonstrates potent inhibitory activity against EGFR T790M mutations, with IC50 values in the sub-nanomolar range.[3] Both drugs show significantly less activity against wild-type EGFR, highlighting their selectivity.[3][4]
In Vivo Efficacy in Xenograft Models
Clinical Efficacy and Safety in T790M+ NSCLC Patients
Several clinical studies have compared the efficacy and safety of almonertinib and osimertinib in patients with T790M-positive NSCLC who have progressed on prior EGFR-TKI therapy.
| Clinical Endpoint | Almonertinib | Osimertinib | Reference |
| Objective Response Rate (ORR) | 70.0% | 47.5% | [6] |
| Disease Control Rate (DCR) | 90.0% | 77.5% | [6] |
| Progression-Free Survival (PFS) | Similar to Osimertinib | Similar to Almonertinib | [6] |
| Overall Survival (OS) | Significantly higher than Osimertinib | - | [6] |
| CNS Overall Response Rate | 60.9% | - | [2] |
| CNS Disease Control Rate | 91.3% | - | [2] |
| Median CNS PFS | 10.8 months | - | [2] |
| Note: These results are from a retrospective study and should be interpreted with caution. Head-to-head randomized controlled trials are needed for definitive conclusions. |
A retrospective study involving 160 patients with EGFR T790M+ NSCLC who had progressed on earlier-generation EGFR-TKIs found that almonertinib was associated with a significantly higher objective response rate (ORR) and disease control rate (DCR) compared to osimertinib.[6] In this study, overall survival (OS) was also significantly higher in the almonertinib group, while progression-free survival (PFS) was similar between the two groups.[6] Another study reported that almonertinib exhibited good control over central nervous system (CNS) metastases.[2] It is important to note that these findings are from real-world studies and not from direct, randomized clinical trials, which are considered the gold standard for comparing treatments.[7]
In terms of safety, the number of adverse events (AEs) was reported to be similar between the almonertinib and osimertinib groups in a comparative study.[6]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used in the preclinical evaluation of EGFR-TKIs.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various forms of the EGFR kinase.
Generalized Protocol:
-
In a multi-well plate, add the purified EGFR enzyme to a kinase buffer.
-
Add serial dilutions of the test inhibitor (almonertinib or osimertinib) or a vehicle control (e.g., DMSO) to the wells.
-
Incubate at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution containing the substrate and ATP.
-
Incubate for a defined period to allow the phosphorylation reaction to proceed.
-
Stop the reaction and measure the amount of product (e.g., ADP) formed using a detection reagent.
-
Calculate the percentage of kinase activity inhibition relative to the vehicle control and determine the IC50 values from the dose-response curves.
Cell Proliferation Assay (MTT or CellTiter-Glo)
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compound in EGFR-mutant cancer cell lines.
Generalized Protocol:
-
Seed NSCLC cells (e.g., NCI-H1975, which harbors the L858R/T790M mutations) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add a viability reagent (e.g., MTT or CellTiter-Glo) to each well.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 values.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the test compound in a living organism.
Objective: To assess the in vivo anti-tumor activity of the test compound.
Generalized Protocol:
-
Inject human NSCLC cells harboring the T790M mutation subcutaneously into immunocompromised mice.
-
Monitor the mice for tumor formation and growth.
-
Once the tumors reach a specified volume, randomize the mice into different treatment groups (e.g., vehicle control, almonertinib, osimertinib).
-
Administer the respective treatments to the mice, typically via oral gavage, on a defined schedule.
-
Measure tumor volumes and mouse body weights regularly throughout the study.
-
At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
Both almonertinib hydrochloride and osimertinib are highly potent, third-generation EGFR-TKIs that effectively target the T790M resistance mutation in NSCLC. Preclinical data suggests that both compounds have strong inhibitory activity against relevant EGFR mutations with a favorable selectivity profile over wild-type EGFR. Clinical data from real-world studies indicate that almonertinib may offer comparable, and in some aspects, potentially superior efficacy to osimertinib in T790M-positive NSCLC patients, particularly concerning response rates and overall survival. However, it is imperative to await the results of head-to-head randomized controlled clinical trials for a definitive comparison. The choice between these agents in a clinical or research setting may also be influenced by factors such as safety profiles in different patient populations, CNS metastatic activity, and the emerging landscape of resistance mechanisms to third-generation inhibitors.
References
- 1. Comparison and Analysis of the Drug-Resistance Mechanism of Osimertinib- and Almonertinib-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Successful treatment of EGFR T790M-mutant non-small cell lung cancer with almonertinib after osimertinib-induced interstitial lung disease: a case report and literature review - Wu - Annals of Translational Medicine [atm.amegroups.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of Almonertinib Versus Osimertinib as the First‐Line Treatment for Non‐Small Cell Lung Cancer With EGFR L858R Mutation and Prognostic Analysis: A Retrospective Comparative Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
Third-Generation EGFR Tyrosine Kinase Inhibitors: An In Vitro Efficacy Comparison
A Comprehensive Guide for Researchers and Drug Development Professionals
The advent of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has marked a significant advancement in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring EGFR mutations. These inhibitors are designed to selectively target the sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR, thereby reducing toxicity. This guide provides a comparative in vitro analysis of the efficacy of four prominent third-generation EGFR TKIs: osimertinib, aumolertinib, lazertinib, and furmonertinib, supported by experimental data and detailed methodologies.
Comparative Inhibitory Activity
The in vitro potency of third-generation EGFR TKIs is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or the viability of a cell line by 50%. A lower IC50 value indicates greater potency.
The following tables summarize the reported in vitro IC50 values for osimertinib, aumolertinib, lazertinib, and furmonertinib against various EGFR mutations and wild-type EGFR. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Inhibitory Activity (IC50, nM) Against Common EGFR Mutations
| Inhibitor | EGFR Exon 19 Del | EGFR L858R | EGFR L858R/T790M | EGFR Exon 19 Del/T790M | EGFR (WT) |
| Osimertinib | 1.2 - 15 | 1.3 - 21 | 0.4 - 1.0 | 0.3 - 1.0 | 25 - 490 |
| Aumolertinib | 0.6 - 9.8 | 1.1 - 24.5 | 0.3 - 0.4 | 0.2 - 0.3 | 46.7 - 184 |
| Lazertinib | 2.5 - 3.2 | 1.7 - 4.1 | 1.2 - 1.7 | 0.5 - 1.2 | 60 - 106 |
| Furmonertinib | ~1.1 | ~3.4 | ~0.26 | ~0.14 | ~44.7 |
Table 2: In Vitro Inhibitory Activity (IC50, nM) Against Uncommon EGFR Mutations
| Inhibitor | EGFR G719S | EGFR S768I | EGFR L861Q |
| Furmonertinib | 12.4 | 21.6 | 3.8 |
Data compiled from multiple preclinical studies. The ranges reflect variability across different cell lines and assay conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for determining IC50 values.
Detailed Experimental Protocols
Accurate and reproducible in vitro data are contingent on meticulous experimental execution. The following are generalized protocols for key assays used in the characterization of EGFR inhibitors.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic or cytostatic effects of an inhibitor.
-
Cell Seeding: Cancer cell lines with specific EGFR mutations are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A serial dilution of the EGFR TKI is prepared in the culture medium. The existing medium is removed from the cells and replaced with the medium containing the various concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 hours to allow the inhibitor to exert its effect.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. A dose-response curve is then plotted to calculate the IC50 value.
EGFR Kinase Enzymatic Assay (e.g., ADP-Glo™ Assay)
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.
-
Reaction Setup: The assay is typically performed in a 384-well plate. A reaction mixture containing the purified recombinant EGFR enzyme (wild-type or mutant), a suitable substrate (e.g., a synthetic peptide), and the EGFR TKI at various concentrations is prepared in a kinase assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the enzyme.
-
Termination and ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction back into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Luminescence Measurement: The luminescence, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.
-
Data Analysis: The luminescent signals are used to calculate the percentage of inhibition of EGFR kinase activity at each inhibitor concentration. An IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration.
Western Blotting for EGFR Phosphorylation
This technique is used to assess the ability of an EGFR TKI to inhibit the autophosphorylation of EGFR in a cellular context, which is a key step in the activation of its downstream signaling pathways.
-
Cell Treatment and Lysis: Cells are treated with the EGFR TKI for a specified time, followed by stimulation with EGF to induce EGFR phosphorylation. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR). A separate blot is often run and probed with an antibody for total EGFR to serve as a loading control.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to p-EGFR is quantified and normalized to the total EGFR levels to determine the extent of inhibition of EGFR phosphorylation by the TKI.
Conclusion
The in vitro data demonstrate that osimertinib, aumolertinib, lazertinib, and furmonertinib are all potent and selective inhibitors of sensitizing and T790M-mutant EGFR. While all four drugs show high efficacy, subtle differences in their inhibitory profiles against various EGFR mutations exist, which may have implications for their clinical application. The provided experimental protocols offer a foundational understanding of the methodologies employed to generate such comparative data, which is essential for the continued research and development of novel cancer therapeutics.
Synergistic Effects of Almonertinib with Other Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Almonertinib (B607974), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations. To further enhance its therapeutic potential and overcome acquired resistance, extensive research has focused on combining Almonertinib with other targeted therapies. This guide provides a comparative analysis of the synergistic effects of Almonertinib in combination with various targeted agents, supported by available preclinical and clinical data.
Almonertinib in Combination with Anlotinib (B1662124)
Anlotinib is an oral multi-target tyrosine kinase inhibitor that targets VEGFR, FGFR, PDGFR, and c-Kit. The combination of Almonertinib and Anlotinib is being investigated to overcome resistance to EGFR TKIs, particularly in patients who have progressed on prior therapies.
Clinical Efficacy
A retrospective study of 16 EGFR-mutated NSCLC patients who had progressed on third-generation EGFR-TKIs showed promising results for the Almonertinib and Anlotinib combination therapy.[1] The key outcomes are summarized in the table below.
| Efficacy Endpoint | Value | 95% Confidence Interval |
| Objective Response Rate (ORR) | 25% | - |
| Disease Control Rate (DCR) | 93.75% | - |
| 6-Month Progression-Free Survival (PFS) Rate | 92.9% | 80.3% - 100.0% |
| 12-Month Progression-Free Survival (PFS) Rate | 84.4% | 66.6% - 100.0% |
An ongoing clinical trial (NCT06043973) is further evaluating this combination as a first-line treatment for advanced NSCLC with EGFR sensitive mutations and TP53 co-mutations.
Mechanism of Synergy
Preclinical studies on the combination of osimertinib (B560133) (a third-generation EGFR-TKI structurally and mechanistically similar to Almonertinib) and anlotinib suggest that the synergy arises from the dual targeting of distinct resistance pathways. Anlotinib's anti-angiogenic properties, mediated through VEGFR inhibition, may help to normalize the tumor vasculature and enhance the delivery and efficacy of Almonertinib. Furthermore, this combination has been shown to reverse osimertinib resistance by inactivating the c-MET/MYC/AXL signaling axis.
Experimental Protocols
Clinical Trial Protocol (NCT06043973)
-
Patient Population: Advanced non-squamous NSCLC with EGFR sensitive mutation and TP53 mutation.
-
Treatment Regimen: Almonertinib (110 mg/day) administered orally once daily. Anlotinib (12 mg/day) administered orally for two weeks, followed by a one-week break, in a three-week cycle.
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Objective response rate (ORR), overall survival (OS), and safety.
Almonertinib in Combination with Chemotherapy (Pemetrexed and Carboplatin)
The combination of Almonertinib with platinum-based chemotherapy, such as pemetrexed (B1662193) and carboplatin (B1684641), is a strategy to enhance anti-tumor activity and potentially delay the onset of resistance.
Preclinical Synergy
A preclinical study on aumolertinib, another third-generation EGFR-TKI, in combination with pemetrexed demonstrated a sequence-dependent synergistic effect in EGFR-mutant NSCLC cell lines (H1975 and HCC827).[2][3] The most significant synergy was observed when pemetrexed was administered before aumolertinib. This sequence-dependent effect is crucial for designing effective clinical trial protocols.
Clinical Efficacy
The phase 3 ACROSS 2 clinical trial (NCT04500717) evaluated the efficacy of aumolertinib plus pemetrexed and carboplatin versus aumolertinib alone in patients with advanced NSCLC harboring EGFR-sensitizing mutations and concomitant tumor suppressor gene mutations. The combination therapy showed a statistically significant improvement in progression-free survival.
| Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (95% CI) | P-value |
| Aumolertinib + Chemotherapy | 19.8 months | 0.55 (0.34-0.91) | 0.021 |
| Aumolertinib Monotherapy | 16.5 months |
Mechanism of Synergy
The synergistic effect of administering pemetrexed prior to Almonertinib is thought to be due to an enhanced suppression of the EGFR signaling pathway.[2] Pemetrexed, a folate antimetabolite, induces S-phase arrest in the cell cycle, which may sensitize the cancer cells to the subsequent EGFR inhibition by Almonertinib.
Experimental Protocols
In Vitro Synergy Assessment [2]
-
Cell Lines: Human NSCLC cell lines with EGFR mutations (e.g., H1975, HCC827).
-
Methodology:
-
Cell Viability Assay (CCK-8): Cells are seeded in 96-well plates and treated with varying concentrations of pemetrexed and aumolertinib in different sequences (pemetrexed then aumolertinib, aumolertinib then pemetrexed, and concurrent administration). Cell viability is measured after a specified incubation period.
-
Colony Formation Assay: Cells are treated with the drugs, and the ability of single cells to form colonies is assessed over a longer period.
-
Wound Healing and Transwell Assays: These assays are used to evaluate the effect of the drug combinations on cell migration and invasion.
-
-
Synergy Analysis: The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Almonertinib in Combination with Pyrotinib (B611990)
Pyrotinib is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that targets EGFR/HER1, HER2, and HER4. This combination is particularly relevant for NSCLC patients with co-existing EGFR mutations and HER2 amplification, a known mechanism of resistance to EGFR TKIs.
Clinical Evidence
A case report detailed a female NSCLC patient with an EGFR L858R mutation and HER2 amplification who achieved partial remission after treatment with Almonertinib and Pyrotinib.[4][5][6] This suggests a potential clinical benefit for this specific patient population. Clinical trials have also shown that pyrotinib has antitumor activity in patients with HER2-positive NSCLC.[7]
Mechanism of Synergy
The synergistic effect is attributed to the simultaneous inhibition of both the EGFR and HER2 signaling pathways.[6] In cancers with HER2 amplification, the HER2 pathway can act as a bypass signaling route, conferring resistance to EGFR-targeted therapy. By co-targeting both receptors, this resistance mechanism can be overcome.
Almonertinib in Combination with MET Inhibitors (e.g., HS-10241)
MET amplification is another well-established mechanism of acquired resistance to EGFR TKIs. The combination of Almonertinib with a MET inhibitor aims to counteract this resistance pathway.
Clinical Development
A phase 1b/2 clinical trial (NCT05430386) is currently evaluating the safety and efficacy of HS-10241, a highly selective MET-TKI, in combination with Almonertinib for patients with advanced NSCLC with EGFR mutations who have progressed after EGFR TKI treatment.[8] Another phase 3 study (NCT06110663) is comparing this combination to platinum-based chemotherapy in NSCLC with MET amplification after failure of EGFR-TKI therapy.[9][10]
Mechanism of Synergy
The rationale for this combination is to dually inhibit both the primary oncogenic driver (mutant EGFR) and the resistance pathway (MET amplification). Preclinical studies with osimertinib and MET inhibitors have demonstrated that this combination can effectively suppress the survival of resistant cancer cells.
Experimental Protocols
Phase 1b Clinical Trial Protocol (NCT05430386) [8]
-
Patient Population: Patients with EGFR-mutated advanced NSCLC upon disease progression on an EGFR-TKI.
-
Treatment Regimen: Dose escalation of HS-10241 (200 mg and 300 mg BID) in combination with a fixed dose of Almonertinib (110 mg QD). A dose expansion cohort at HS-10241 300 mg BID with Almonertinib 110 mg QD for patients with confirmed MET amplification.
-
Primary Objective: To evaluate the safety and tolerability and to determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D).
-
Secondary Objective: To assess the preliminary anti-tumor activity (ORR, DCR, PFS).
Conclusion
The combination of Almonertinib with other targeted therapies represents a promising strategy to enhance its anti-tumor efficacy and overcome mechanisms of acquired resistance in NSCLC. The synergistic interactions observed with anlotinib, chemotherapy, pyrotinib, and MET inhibitors are supported by emerging preclinical and clinical data. Further investigation, particularly through well-designed clinical trials, is crucial to validate these findings and to define the optimal use of these combination therapies in specific patient populations. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate future research and drug development in this important area of oncology.
References
- 1. The efficacy of almonertinib and anlotinib combination therapy for advanced non‐small‐cell lung cancer patients who continued to experience cancer progression during third‐generation EGFR‐TKI treatment: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence-dependent synergistic effect of aumolertinib-pemetrexed combined therapy on EGFR-mutant non-small-cell lung carcinoma with pre-clinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequence-dependent synergistic effect of aumolertinib-pemetrexed combined therapy on EGFR-mutant non-small-cell lung carcinoma with pre-clinical and clinical evidence - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 4. Long term survival achieved through combination of almonertinib and pyrotinib in EGFR-mutant/HER2-amplified advanced NSCLC patient: a case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. login.medscape.com [login.medscape.com]
- 6. Long term survival achieved through combination of almonertinib and pyrotinib in EGFR-mutant/HER2-amplified advanced NSCLC patient: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
Almonertinib Demonstrates Potent and Comparable Activity Against EGFR L858R Mutation in Non-Small Cell Lung Cancer
For Immediate Release
[City, State] – [Date] – Almonertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), shows significant activity against the EGFR L858R mutation in non-small cell lung cancer (NSCLC), with efficacy and safety profiles comparable to other third-generation inhibitors like osimertinib (B560133). This guide provides a comprehensive comparison of Almonertinib with other EGFR TKIs, supported by preclinical and clinical data, for researchers, scientists, and drug development professionals.
The L858R mutation in exon 21 of the EGFR gene is a common activating mutation in NSCLC, making it a key target for therapeutic intervention. While first and second-generation EGFR TKIs have shown clinical benefit, the emergence of resistance and challenges with tolerability have driven the development of third-generation inhibitors.
Preclinical Activity: Potent Inhibition of Mutant EGFR
For comparison, other EGFR TKIs have shown varied potencies against the L858R mutation in cell-based assays.
| Drug | Cell Line | EGFR Mutation | IC50 (nM) |
| Afatinib | H3255 | L858R | 0.3 |
| Erlotinib | H3255 | L858R | 12 |
| Osimertinib | H3255 | L858R | Potency comparable to erlotinib |
Clinical Efficacy: Comparable Progression-Free Survival to Osimertinib
Clinical evidence, particularly from retrospective comparative studies, suggests that Almonertinib has comparable efficacy to Osimertinib in the first-line treatment of NSCLC patients with the EGFR L858R mutation.
A retrospective cohort study involving 200 patients with the EGFR L858R mutation found no significant difference in median progression-free survival (PFS) between patients treated with Almonertinib and those treated with Osimertinib.[3][4] The median PFS was 19.4 months for the Almonertinib group and 18.5 months for the Osimertinib group.[3] Both drugs also demonstrated good efficacy in patients with brain metastases.[3][4]
The phase III AENEAS trial, which compared Almonertinib (also known as Aumolertinib) to Gefitinib as a first-line treatment for EGFR-mutated advanced NSCLC, further supports Almonertinib's efficacy. In this study, Almonertinib significantly prolonged PFS compared to Gefitinib (19.3 months vs. 9.9 months).[5][6]
| Drug | Trial/Study | Patient Population | Median Progression-Free Survival (PFS) |
| Almonertinib | Retrospective Study | EGFR L858R | 19.4 months |
| Osimertinib | Retrospective Study | EGFR L858R | 18.5 months |
| Almonertinib | AENEAS (vs. Gefitinib) | EGFR mutated (including L858R) | 19.3 months |
| Gefitinib | AENEAS (vs. Almonertinib) | EGFR mutated (including L858R) | 9.9 months |
| Afatinib | Retrospective Study | EGFR mutated (elderly) | 14.7 months |
| Gefitinib | Retrospective Study | EGFR mutated (elderly) | 9.9 months |
| Erlotinib | Retrospective Study | EGFR mutated (elderly) | 10.8 months |
Safety and Tolerability Profile
Almonertinib has demonstrated a manageable safety profile in clinical trials. A retrospective study comparing Almonertinib and Osimertinib in patients with the EGFR L858R mutation found that the safety and tolerability were comparable, with no significant differences detected.[4] A real-world study comparing aumolertinib (Almonertinib) and osimertinib also reported similar incidences of grade 1-2 adverse events, with no grade 3-4 adverse events of paronychia or inflammatory lung injury in the aumolertinib group.
Common adverse events associated with EGFR TKIs include rash, diarrhea, and stomatitis. The AENEAS trial reported that rash and diarrhea were less frequent with Almonertinib compared to Gefitinib.[6]
| Adverse Event | Almonertinib (AENEAS Trial - Any Grade) | Gefitinib (AENEAS Trial - Any Grade) |
| Rash | 23.4% | 41.4% |
| Diarrhea | 16.4% | 35.8% |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of EGFR TKIs against the L858R mutant EGFR kinase can be determined using a variety of commercially available kinase assay kits. A general protocol involves the following steps:
-
Reagents : Recombinant human EGFR (L858R) enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test inhibitor (e.g., Almonertinib).
-
Assay Procedure :
-
The kinase reaction is initiated by mixing the EGFR enzyme, substrate, and varying concentrations of the inhibitor in a kinase reaction buffer.
-
The reaction is started by the addition of ATP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is then stopped, and the amount of product formed (phosphorylated substrate) is quantified. This is often done using a luminescence-based method where the amount of remaining ATP is measured, which is inversely proportional to the kinase activity.
-
-
Data Analysis : The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay (General Protocol)
The effect of EGFR TKIs on the proliferation of cancer cells harboring the EGFR L858R mutation (e.g., NCI-H3255 cell line) can be assessed using assays such as the MTS or MTT assay.
-
Cell Culture : NCI-H3255 cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Assay Procedure :
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with serial dilutions of the EGFR TKI for a specified period (e.g., 72 hours).
-
After the incubation period, a reagent such as MTS or MTT is added to each well. These reagents are converted into a colored formazan (B1609692) product by metabolically active cells.
-
The absorbance of the formazan product is measured using a microplate reader.
-
-
Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 value is then determined from the dose-response curve.
Visualizing the EGFR Signaling Pathway and Drug Action
The following diagrams illustrate the EGFR signaling pathway, the mechanism of action of EGFR TKIs, and a generalized workflow for evaluating these inhibitors.
Caption: EGFR L858R signaling pathway leading to cell proliferation.
Caption: Mechanism of Almonertinib action on EGFR L858R.
Caption: General workflow for EGFR inhibitor evaluation.
Conclusion
Almonertinib is a potent third-generation EGFR TKI with demonstrated activity against the L858R mutation in NSCLC. Clinical data indicate that its efficacy, in terms of progression-free survival, is comparable to that of Osimertinib in patients with the L858R mutation. Furthermore, Almonertinib exhibits a favorable and manageable safety profile. These findings position Almonertinib as a valuable therapeutic option for the first-line treatment of NSCLC harboring the EGFR L858R mutation. Further head-to-head prospective clinical trials are warranted to definitively establish its comparative efficacy and safety against other third-generation EGFR TKIs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Efficacy of Almonertinib Versus Osimertinib as the First-Line Treatment for Non-Small Cell Lung Cancer With EGFR L858R Mutation and Prognostic Analysis: A Retrospective Comparative Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Almonertinib Versus Osimertinib as the First‐Line Treatment for Non‐Small Cell Lung Cancer With EGFR L858R Mutation and Prognostic Analysis: A Retrospective Comparative Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or MetastaticNon-Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to Almonertinib and Other EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations remains a significant clinical challenge. This guide provides a comprehensive comparison of Almonertinib, a third-generation EGFR TKI, with other EGFR inhibitors, focusing on cross-resistance profiles and supported by experimental data.
Comparative Efficacy of EGFR Inhibitors
The in vitro potency of EGFR inhibitors is a key indicator of their therapeutic potential against various EGFR mutations. The following tables summarize the half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of the target's activity. A lower IC50 value indicates greater potency.
Table 1: In Vitro Inhibitory Activity (IC50, nM) Against Common EGFR Mutations
| Inhibitor | EGFR L858R/T790M | EGFR ex19del/T790M | EGFR (Wild-Type) |
| Almonertinib | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format |
| Osimertinib (B560133) | 5 - 11 | 8 - 17 | 461 - 650 |
| Lazertinib | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format |
Table 2: Drug Sensitivity and Resistance in Almonertinib-Resistant Cell Lines
| Cell Line | Parental IC50 (Almonertinib, nM) | Resistant Cell Line | Resistance Factor |
| H-1975 | 1.9 | H-1975/AR | 833.58 |
| HCC827 | 2.2 | HCC827/AR | 631.95 |
This data indicates that continuous exposure to Almonertinib can lead to the development of significant resistance in NSCLC cell lines.[1]
Understanding Cross-Resistance Mechanisms
Acquired resistance to third-generation EGFR TKIs is a complex process involving on-target secondary mutations in the EGFR gene or activation of bypass signaling pathways.
Key Resistance Mutations:
-
EGFR T790M: The most common resistance mechanism to first- and second-generation EGFR TKIs. Third-generation inhibitors like Almonertinib and Osimertinib were specifically designed to overcome this mutation.[1]
-
EGFR C797S: A common mechanism of resistance to third-generation TKIs.
-
EGFR L718Q: Another resistance mutation that can emerge after treatment with third-generation TKIs. Case reports suggest that Almonertinib may have activity against osimertinib resistance driven by the L718Q mutation.[2][3]
Bypass Signaling Pathways:
Activation of alternative signaling pathways can also confer resistance to EGFR inhibitors. A study comparing Almonertinib- and Osimertinib-resistant cell lines revealed differences in their resistance mechanisms. In Almonertinib-resistant H-1975/AR cells, upregulation of AKT3 was observed, while HCC827/AR cells showed downregulation of EGFR expression and activation of the AXL membrane protein gene.[1]
Signaling Pathways and Experimental Workflows
dot
Caption: Simplified EGFR signaling pathway and the point of inhibition by Almonertinib.
dot
References
- 1. Comparison and Analysis of the Drug-Resistance Mechanism of Osimertinib- and Almonertinib-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Case Report: Response to Almonertinib in a Patient With Metastatic NSCLC Resistant to Osimertinib due to Acquired EGFR L718Q Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Case Report: Response to Almonertinib in a Patient With Metastatic NSCLC Resistant to Osimertinib due to Acquired EGFR L718Q Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Almonertinib in Osimertinib-Resistant NSCLC: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance to osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of the preclinical efficacy of almonertinib (B607974), another third-generation EGFR TKI, in the context of osimertinib resistance. We will explore its performance relative to other therapeutic alternatives, supported by available experimental data, and provide detailed methodologies for key experimental protocols.
Overview of Osimertinib Resistance
Osimertinib has revolutionized the treatment of EGFR-mutant NSCLC, particularly in patients with the T790M resistance mutation. However, acquired resistance to osimertinib inevitably develops through various mechanisms, broadly categorized as on-target EGFR alterations or off-target bypass pathway activation. The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of osimertinib. Off-target mechanisms frequently involve the amplification of the MET proto-oncogene, leading to EGFR-independent activation of downstream signaling pathways.
Almonertinib: Preclinical Efficacy Profile
Almonertinib (HS-10296) is an irreversible third-generation EGFR TKI with a pharmacological profile similar to osimertinib, demonstrating high selectivity for EGFR-sensitizing mutations and the T790M resistance mutation while sparing wild-type EGFR. Preclinical studies have established its potent inhibitory activity against various EGFR-mutant cell lines.
While direct preclinical data on the efficacy of almonertinib in well-characterized osimertinib-resistant NSCLC models (i.e., those harboring the C797S mutation or MET amplification) is limited in the public domain, its activity in other relevant EGFR-mutant contexts provides a basis for comparison.
Table 1: Preclinical Activity of Almonertinib in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Almonertinib IC50 (nM) | Reference |
| HCC827 | exon 19 deletion | 3.3 | [1] |
| PC9 | exon 19 deletion | 4.1 | [1] |
| NCI-H1975 | L858R/T790M | 3.3 | [1] |
| A431 | Wild-Type | 596.6 | [1] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
A case report has suggested potential clinical activity of almonertinib in a patient with an acquired EGFR L718Q mutation who developed resistance to osimertinib.[2]
Alternative Strategies for Overcoming Osimertinib Resistance
Significant research efforts have focused on developing novel therapeutic approaches to overcome osimertinib resistance. These include fourth-generation EGFR TKIs and combination therapies targeting bypass signaling pathways.
Fourth-Generation EGFR TKIs
This new class of inhibitors is designed to be active against EGFR mutations that confer resistance to third-generation TKIs, particularly the C797S mutation.
Table 2: Preclinical Efficacy of Fourth-Generation EGFR TKIs in Osimertinib-Resistant Models
| Compound | Target EGFR Mutation | Cell Line/Model | IC50 (nM) / In Vivo Efficacy |
| BBT-176 | del19/T790M/C797S | Ba/F3 cells | 49 |
| L858R/T790M/C797S | Ba/F3 cells | 202 | |
| BLU-945 | L858R/T790M/C797S | Ba/F3 cells | 0.5 |
| del19/T790M/C797S | Ba/F3 cells | 3.2 | |
| BDTX-1535 | C797S and other driver mutations | Preclinical models | Potent anti-tumor activity and regression |
Combination Therapies
Targeting bypass pathways, such as MET amplification, in combination with continued EGFR inhibition is a promising strategy.
Table 3: Preclinical Efficacy of Combination Therapies in Osimertinib-Resistant Models
| Combination Therapy | Resistance Mechanism | Model | Outcome |
| Osimertinib + MET Inhibitor (e.g., Capmatinib, Tepotinib) | MET Amplification | Preclinical and Clinical | Synergistic anti-tumor activity |
| Osimertinib + Anlotinib | Not specified | Osimertinib-resistant cell lines and xenografts | Restored sensitivity to osimertinib |
| Brigatinib + Anti-EGFR Antibody (Cetuximab) | T790M/C797S | Preclinical models | Effective against triple-mutant EGFR |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of drug action and resistance, it is crucial to visualize the involved signaling pathways and the experimental workflows used to evaluate therapeutic efficacy.
Caption: Simplified EGFR signaling pathway and points of TKI intervention.
Caption: General experimental workflow for evaluating TKI efficacy.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are summarized protocols for key in vitro and in vivo experiments.
Generation of Osimertinib-Resistant Cell Lines
-
Parental Cell Lines: Start with EGFR-mutant NSCLC cell lines sensitive to osimertinib (e.g., PC-9, HCC827).
-
Dose Escalation: Culture the parental cells in the presence of gradually increasing concentrations of osimertinib over several months.
-
Clonal Selection: Isolate and expand single-cell clones that demonstrate sustained proliferation at high concentrations of osimertinib.
-
Characterization: Confirm the resistant phenotype by determining the IC50 value of osimertinib. Characterize the mechanism of resistance through genomic sequencing (to identify mutations like C797S) and protein analysis (to detect MET amplification).
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed the osimertinib-resistant NSCLC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compounds (e.g., almonertinib, fourth-generation TKIs) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis
-
Cell Lysis: Treat the resistant cells with the test compounds for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-MET, total MET, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Preparation: Harvest osimertinib-resistant NSCLC cells and resuspend them in a mixture of media and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Drug Treatment: Once the tumors reach a specified size, randomize the mice into treatment groups and administer the test compounds (e.g., almonertinib, alternative TKIs, or vehicle control) orally or via intraperitoneal injection.
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting).
Conclusion
Almonertinib demonstrates potent preclinical activity against EGFR-mutant NSCLC, including T790M-positive models. While its efficacy in the context of specific osimertinib resistance mechanisms like the C797S mutation and MET amplification requires further direct preclinical investigation, the broader landscape of research offers promising alternative strategies. Fourth-generation EGFR TKIs are showing significant promise in overcoming C797S-mediated resistance, and combination therapies targeting bypass pathways are proving effective in preclinical and clinical settings. The continued development and comparative evaluation of these novel therapeutic agents are crucial for improving outcomes for patients with osimertinib-resistant NSCLC.
References
- 1. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 2. Case Report: Response to Almonertinib in a Patient With Metastatic NSCLC Resistant to Osimertinib due to Acquired EGFR L718Q Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Safety Profiles of Almonertinib and Osimertinib: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the in vivo safety profiles of two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), Almonertinib and Osimertinib. This comparison is based on available preclinical and clinical data to inform early-stage research and development decisions.
Both Almonertinib (also known as Aumolertinib) and Osimertinib are potent and selective inhibitors of EGFR-TKI sensitizing and T790M resistance mutations, which are critical in the treatment of non-small cell lung cancer (NSCLC).[1][2] While both drugs have demonstrated significant anti-tumor efficacy, their safety profiles are a key consideration for clinical application and further development.
Executive Summary of Comparative Safety
Preclinical and clinical data suggest that both Almonertinib and Osimertinib have manageable safety profiles. However, some studies indicate that Almonertinib may offer a favorable safety profile with a lower incidence of certain adverse events compared to Osimertinib.[3] Notably, Almonertinib has been designed to avoid the formation of certain non-selective active metabolites, which may contribute to its safety profile.[1]
Osimertinib's preclinical safety has been extensively evaluated in mice, rats, and dogs, with toxicities generally consistent with other EGFR inhibitors.[4] In clinical use, the most common adverse events associated with Osimertinib are diarrhea and rash.[5] For Almonertinib, clinical trials have also shown it to be safe and tolerable.[2]
Quantitative Comparison of Adverse Events
The following tables summarize the key adverse events observed for Almonertinib and Osimertinib from preclinical and clinical studies.
Table 1: Comparison of Treatment-Related Grade ≥3 Adverse Events in Clinical Trials
| Adverse Event | Almonertinib (Phase I) | Osimertinib (AURA Trial) |
| Increased blood creatine (B1669601) phosphokinase | 10%[2] | Not Reported |
| Increased alanine (B10760859) aminotransferase | 3%[2] | <1% (grouped terms for rash)[6] |
| Diarrhea | Not specified as Grade ≥3 | <1%[6] |
| Rash | Not specified as Grade ≥3 | <1%[6] |
| Dyspnea | Not Reported | 2%[6] |
| Anemia | Not Reported | 2%[6] |
Table 2: Summary of Preclinical In Vivo Toxicology Findings for Osimertinib
| Animal Model | Key Findings |
| Mice, Rats, Dogs | Toxicities consistent with other approved EGFR inhibitors.[4] |
| Dogs | Ocular lesions were dose-limiting.[4] |
| Rats and Dogs | Effects on male and female reproductive organs observed in 1-month and 13-week studies (e.g., decreased corpora lutea, spermatid atrophy).[4] |
| Dogs and Guinea Pigs | Equivocal findings of decreased cardiac contractility in in vivo cardiac safety pharmacology studies.[4] |
Note: Detailed quantitative preclinical toxicology data for Almonertinib was not available in the public domain at the time of this review.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to safety assessment, the following diagrams are provided.
References
- 1. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Almonertinib in NSCLC with Brain Metastases: A Comparative Guide to Tyrosine Kinase Inhibitors
For researchers and drug development professionals navigating the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with brain metastases, understanding the comparative efficacy of different tyrosine kinase inhibitors (TKIs) is paramount. This guide provides an objective comparison of Almonertinib's performance against other prominent TKIs, supported by experimental data from key clinical trials.
Comparative Efficacy of TKIs in NSCLC with Brain Metastases
The management of brain metastases in EGFR-mutated NSCLC has been revolutionized by the development of third-generation TKIs with enhanced central nervous system (CNS) penetration. Almonertinib, a third-generation EGFR-TKI, has demonstrated significant intracranial activity. This section compares its efficacy with other key TKIs, namely Osimertinib (B560133), and the ALK inhibitors Alectinib (B1194254) and Brigatinib (B606365), in their respective patient populations.
| TKI (Trial) | Target | Patient Population | Intracranial Objective Response Rate (ORR) | Intracranial Progression-Free Survival (PFS) |
| Almonertinib (ACHIEVE) | EGFR-mutant | First-line treatment-naïve EGFR-mutated NSCLC with CNS metastases | 88.9% (CR: 33.3%, PR: 55.6%)[1] | 17.71 months[1] |
| Almonertinib (APOLLO - CNS RS) | EGFR T790M+ | Pretreated EGFR T790M-positive NSCLC with measurable intracranial lesions | 60.9% (CR: 4.3%, PR: 56.5%)[2] | 10.8 months[2] |
| Osimertinib (FLAURA) | EGFR-mutant | First-line treatment-naïve EGFR-mutated NSCLC with CNS metastases | Not Reached (vs. 13.9 months for comparator EGFR-TKIs)[3] | In patients with CNS metastases, osimertinib reduced the risk of CNS progression by 52% compared to standard EGFR-TKIs.[3] |
| Alectinib (ALEX) | ALK+ | First-line treatment-naïve ALK-positive NSCLC with measurable CNS metastases | Without prior radiotherapy: 78.6% (vs. 40.0% for crizotinib)[4] | Alectinib significantly delayed CNS progression versus crizotinib (B193316).[4] |
| Brigatinib (ALTA-1L) | ALK+ | First-line treatment-naïve ALK-positive NSCLC with baseline brain metastases | 78% (in patients with measurable brain metastases)[5] | 24.0 months (vs. 5.5 months for crizotinib)[6] |
CR: Complete Response, PR: Partial Response, CNS RS: Central Nervous System Response Set
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of the pivotal clinical trials is crucial for interpreting the efficacy data. Below are summaries of the experimental protocols for the key trials cited.
Almonertinib: ACHIEVE Trial
-
Study Design: A prospective, open-label, single-arm, multicenter Phase II clinical trial (ACHIEVE).[1]
-
Patient Population: Treatment-naïve patients diagnosed with EGFR-mutated NSCLC with CNS metastases.[1]
-
Intervention: Patients received high-dose Almonertinib (165 mg) administered orally once daily.[1]
-
Primary Endpoint: Progression-free survival (PFS).[1]
-
Key Assessments: Tumor responses were assessed by investigators according to RECIST v1.1. Baseline and end-of-first-cycle plasma samples were collected for comprehensive gene-based sequencing analysis.[1]
Almonertinib: APOLLO Trial
-
Study Design: A multicenter, open-label, single-arm, Phase II study (APOLLO).[7]
-
Patient Population: Patients with locally advanced or metastatic NSCLC with a centrally confirmed EGFR T790M mutation who had progressed on prior EGFR-TKI treatment. Patients with asymptomatic, stable brain metastases not requiring steroids were eligible.[7]
-
Intervention: Almonertinib was administered orally at a dose of 110 mg once daily until disease progression.[7]
-
Primary Endpoint: Objective response rate (ORR) as assessed by an independent central review (ICR) using RECIST v1.1.[7]
-
CNS Subgroup Analysis: A pre-planned analysis was conducted on a CNS response set, which included patients with one or more measurable intracranial lesions at baseline.[2]
Osimertinib: FLAURA Trial
-
Study Design: A randomized, double-blind, Phase III trial (FLAURA).[8]
-
Patient Population: Treatment-naïve patients with locally advanced or metastatic NSCLC with an EGFR mutation (exon 19 deletion or L858R).[9]
-
Intervention: Patients were randomized to receive either osimertinib (80 mg once daily) or a standard EGFR-TKI (gefitinib or erlotinib).[9]
-
Primary Endpoint: Progression-free survival (PFS).
-
CNS Efficacy Analysis: A pre-planned exploratory analysis of CNS efficacy was conducted in a subset of patients with CNS metastases on baseline brain imaging.[3]
Alectinib: ALEX Trial
-
Study Design: A randomized, multicenter, open-label, Phase III trial (ALEX).[10]
-
Patient Population: Treatment-naïve patients with advanced ALK-positive NSCLC.[10]
-
Intervention: Patients were randomized to receive either alectinib (600 mg twice daily) or crizotinib (250 mg twice daily).[10]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee.[11]
-
CNS Efficacy: CNS progression was a key secondary endpoint, and patients underwent regular brain imaging.[4]
Brigatinib: ALTA-1L Trial
-
Study Design: A randomized, open-label, multicenter, Phase III trial (ALTA-1L).[12]
-
Patient Population: Patients with ALK-positive locally advanced or metastatic NSCLC who had not previously received an ALK inhibitor.[12]
-
Intervention: Patients were randomized to receive either brigatinib (180 mg once daily with a 7-day lead-in at 90 mg) or crizotinib (250 mg twice daily).[12]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent review committee (BIRC).[12]
-
Intracranial Efficacy: Intracranial ORR and intracranial PFS were key secondary endpoints.[13]
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway and TKI Mechanism of Action
The epidermal growth factor receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival. In NSCLC, activating mutations in the EGFR gene lead to constitutive activation of this pathway, driving tumor growth. Third-generation EGFR-TKIs like Almonertinib are designed to selectively inhibit these mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type EGFR, thereby reducing toxicity.[14][15]
Caption: EGFR signaling pathway and the inhibitory action of Almonertinib.
Generalized TKI Clinical Trial Workflow
The clinical development of TKIs for NSCLC with brain metastases typically follows a structured workflow, from patient screening to long-term follow-up, to rigorously evaluate safety and efficacy.
Caption: Generalized workflow of a clinical trial for a tyrosine kinase inhibitor.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ALTA 1L Study: First-Line Systemic Efficacy With ALUNBRIG® (brigatinib) [alunbrig.com]
- 3. EGFR-mutated NSCLC: Aumolertinib vs. gefitinib extends PFS | MDedge [mdedge.com]
- 4. AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or MetastaticNon-Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. clinician.nejm.org [clinician.nejm.org]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
- 11. ALEX Trial: Alectinib versus Crizotinib in Treatment-Naïve Advanced ALK-Positive NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. e-century.us [e-century.us]
Navigating Resistance: A Comparative Guide to Almonertinib and Pyrotinib Combination Therapy in HER2-Amplified NSCLC
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance to third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms driving this resistance is the amplification of the Human Epidermal Growth Factor Receptor 2 (HER2) gene. This guide provides a comprehensive overview of the scientific rationale and available data supporting the combination of almonertinib (B607974), a third-generation EGFR TKI, with pyrotinib (B611990), a pan-ErbB inhibitor, as a potential strategy to overcome HER2-mediated resistance in NSCLC.
While direct preclinical studies on the almonertinib and pyrotinib combination are limited, this guide draws upon clinical findings and data from analogous combinations of third-generation EGFR TKIs and pan-ErbB inhibitors to provide a comparative framework for researchers.
Overcoming Resistance: The Dual Blockade Strategy
HER2 amplification can lead to the activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, independent of EGFR signaling, thereby rendering EGFR-targeted therapies ineffective. The combination of almonertinib and pyrotinib is designed to simultaneously inhibit both the primary EGFR driver mutation and the HER2 escape pathway. Almonertinib targets the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while pyrotinib irreversibly inhibits HER2, as well as other ErbB family members. This dual blockade is hypothesized to restore sensitivity to targeted therapy and prevent tumor progression.
A case report has documented the successful treatment of an advanced NSCLC patient with an EGFR L858R mutation and HER2 amplification using the almonertinib and pyrotinib combination. The patient achieved a partial remission, suggesting the clinical potential of this approach.[1][2]
Comparative Efficacy: Insights from Clinical Observations
While extensive quantitative preclinical data for the specific almonertinib-pyrotinib combination is not yet available in published literature, clinical observations from studies involving pyrotinib and other third-generation EGFR TKIs in HER2-amplified NSCLC provide valuable insights.
| Treatment Regimen | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference |
| Almonertinib + Pyrotinib | EGFR-mutant/HER2-amplified advanced NSCLC (Case Report) | Partial Remission | Not Reported | [1][2] |
| Osimertinib + Pyrotinib | EGFR-mutant/HER2-amplified NSCLC (Retrospective) | Not Specified | 3 months | [3][4] |
| Gefitinib + Pyrotinib | EGFR-mutant/HER2-amplified NSCLC (Retrospective) | Partial Remission | 8 months | [3][4] |
| Pyrotinib Monotherapy | HER2-amplified advanced NSCLC (Failed prior EGFR-TKI) | 30.8% | 7.2 months | [5] |
Table 1: Summary of Clinical Efficacy Data for Pyrotinib Combinations in HER2-Amplified NSCLC. This table summarizes the available clinical data for pyrotinib in combination with EGFR TKIs for the treatment of HER2-amplified NSCLC. The data is primarily from case reports and retrospective studies, highlighting the need for larger, prospective clinical trials.
Proposed Mechanism of Synergistic Action
The synergistic effect of combining almonertinib and pyrotinib is believed to stem from the dual inhibition of the EGFR and HER2 signaling pathways. HER2 amplification can lead to the formation of HER2/HER3 heterodimers, which potently activate the PI3K/AKT pathway, a key driver of cell survival and proliferation. Pyrotinib, by inhibiting HER2, prevents this activation. Concurrently, almonertinib maintains the inhibition of the primary EGFR driver mutation. This comprehensive blockade of downstream signaling is expected to induce cell cycle arrest and apoptosis.
Figure 1: Proposed Signaling Pathway Inhibition. This diagram illustrates the proposed mechanism of action for the almonertinib and pyrotinib combination. Almonertinib targets mutant EGFR, while pyrotinib inhibits amplified HER2, leading to a dual blockade of downstream PI3K/AKT and MAPK signaling pathways.
Experimental Protocols
Due to the absence of specific preclinical publications on the almonertinib and pyrotinib combination, this section provides generalized protocols for key in vitro experiments that are fundamental for evaluating such drug combinations. These protocols are based on standard methodologies used in cancer cell line research.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the drug combination on NSCLC cell lines with HER2 amplification.
Materials:
-
HER2-amplified NSCLC cell lines (e.g., NCI-H1781)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Almonertinib and Pyrotinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Treat the cells with varying concentrations of almonertinib, pyrotinib, or the combination of both for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment. The synergistic effect can be determined using the combination index (CI) method.
Western Blot Analysis for Signaling Pathway Modulation
This technique is employed to determine the effect of the drug combination on the phosphorylation status of key proteins in the EGFR and HER2 signaling pathways.
Materials:
-
HER2-amplified NSCLC cell lines
-
Almonertinib and Pyrotinib
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with almonertinib, pyrotinib, or the combination for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein phosphorylation.
Figure 2: In Vitro Experimental Workflow. This diagram outlines the key steps for the preclinical evaluation of the almonertinib and pyrotinib combination in HER2-amplified NSCLC cell lines.
Conclusion and Future Directions
The combination of almonertinib and pyrotinib represents a promising, albeit not yet extensively validated, therapeutic strategy for overcoming HER2-mediated resistance in EGFR-mutant NSCLC. The available clinical evidence, supported by the strong mechanistic rationale, warrants further investigation through rigorous preclinical studies and well-designed clinical trials. Future research should focus on elucidating the precise molecular mechanisms of synergy, identifying potential biomarkers of response, and establishing the optimal dosing and scheduling for this combination. Such studies are essential to translate the potential of this dual-targeted approach into a tangible clinical benefit for patients with this challenging form of lung cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrotinib for HER2-amplified non-small cell lung cancer patient after progression to Afatinib: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HER2 Amplification in Advanced NSCLC Patients After Progression on EGFR-TKI and Clinical Response to EGFR-TKI Plus Pyrotinib Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Long term survival achieved through combination of almonertinib and pyrotinib in EGFR-mutant/HER2-amplified advanced NSCLC patient: a case report and literature review [frontiersin.org]
Safety Operating Guide
Proper Disposal of Almonertinib Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Almonertinib hydrochloride is paramount for protecting personnel and the environment. Researchers, scientists, and drug development professionals must adhere to established protocols to mitigate risks associated with this potent third-generation EGFR tyrosine kinase inhibitor. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified as causing skin irritation (H315), capable of inducing an allergic skin reaction (H317), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335)[1]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH-approved respirator is necessary[1].
Handling and Storage: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials[1].
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be conducted in accordance with local, state, and federal regulations. The overarching principle is to manage it as a hazardous waste to ensure it does not enter the environment.
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, spatulas, pipette tips), and contaminated PPE (gloves, disposable lab coats) should be collected in a designated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Avoid mixing with other incompatible chemical waste streams.
-
-
Container Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Spill Management: In the event of a spill, the area should be immediately secured to prevent further spread.
-
For small spills, use an absorbent material, such as vermiculite (B1170534) or sand, to contain the substance.
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
The spill area should then be decontaminated with an appropriate cleaning agent.
-
All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste[1].
-
-
Final Disposal:
-
Once the hazardous waste containers are full, they should be securely sealed.
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Disposal of this compound must be carried out by a licensed hazardous waste disposal company, typically through high-temperature incineration[1]. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Key Data Summary
For quick reference, the following table summarizes the critical safety and disposal information for this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 2134096-03-8 | [1] |
| Hazard Classifications | Skin Irritant (H315), Skin Sensitizer (H317), Eye Irritant (H319), Respiratory Irritant (H335) | [1] |
| Required PPE | Chemical-resistant gloves, safety glasses/goggles, lab coat, respirator (if dust/aerosol risk) | [1] |
| Storage Conditions | Tightly sealed container, cool, well-ventilated area | [1] |
| Spill Cleanup | Absorb with inert material, collect in hazardous waste container, decontaminate area | [1] |
| Disposal Method | Dispose of as hazardous waste in accordance with local regulations; typically high-temperature incineration. Do not dispose in regular trash or down the drain. | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Almonertinib hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Almonertinib hydrochloride, a third-generation EGFR tyrosine kinase inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
This compound is an orally available, irreversible inhibitor targeting EGFR-sensitizing and T790M resistance mutations, primarily used in non-small cell lung cancer research.[1][2] As an antineoplastic agent, it is considered a hazardous drug requiring specific handling precautions to minimize exposure.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is fundamental to minimize exposure to this compound. The required equipment, based on general guidelines for handling hazardous drugs, is summarized below.[5][6][7]
| Protection Type | Recommended Equipment | Purpose |
| Hand Protection | Two pairs of chemotherapy-tested gloves (e.g., nitrile) | Prevents skin contact. Double gloving is recommended for enhanced safety.[5] |
| Body Protection | Disposable gown resistant to hazardous drugs | Protects skin and personal clothing from contamination.[5] |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles | Protects against splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when there is a risk of aerosol generation, such as when handling the powder outside of a containment system.[8] |
Safe Handling and Operational Workflow
Proper handling within a controlled environment is critical to prevent contamination and exposure.
Engineering Controls:
-
Work with this compound powder in a certified chemical fume hood, biological safety cabinet, or glove box to contain airborne particles.[8]
-
Ensure adequate ventilation in all areas where the compound is handled and stored.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with disposable, absorbent pads.
-
Weighing and Reconstitution: Conduct all weighing and solution preparation within a containment system (e.g., fume hood) to avoid inhalation of the powder.
-
Administration (in a research context): When handling solutions, be mindful of potential splashes. Use a closed-system transfer device (CSTD) when possible to minimize exposure.[5]
-
Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures and First Aid
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin with plenty of water. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Spill Management: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection. Contain the spill using absorbent materials and clean the area according to your institution's hazardous drug spill protocol.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemotherapy waste.
-
Sharps: Needles, syringes, and other sharp objects must be disposed of in a designated sharps container.
-
Contaminated Materials: Gloves, gowns, absorbent pads, and empty vials should be placed in clearly labeled, sealed chemotherapy waste bags or containers.[9]
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal service, typically involving incineration.[9] Do not dispose of this material in standard laboratory trash or down the drain.
Visual Workflow for Safe Handling
The following diagram outlines the logical steps for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mtpinnacle.com [mtpinnacle.com]
- 4. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pogo.ca [pogo.ca]
- 6. benchchem.com [benchchem.com]
- 7. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 8. gerpac.eu [gerpac.eu]
- 9. onclive.com [onclive.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
